CI 972 anhydrous
Beschreibung
Eigenschaften
IUPAC Name |
2,6-diamino-7-(thiophen-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS.ClH/c12-9-6(3-5-1-2-18-4-5)7-8(14-9)10(17)16-11(13)15-7;/h1-2,4,14H,3,12H2,(H3,13,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNICZJKQXPOJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=C(NC3=C2N=C(NC3=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151193 | |
| Record name | CI 972 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115787-68-3 | |
| Record name | CI 972 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115787683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CI 972 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CI 972 anhydrous chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anhydrous form of Gacyclidine (CI 972), a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed for professionals in neuroscience research and drug development.
Chemical Structure and Properties
Gacyclidine, with the chemical formula C16H25NS, is a phencyclidine derivative.[1] Its structure is characterized by a piperidine ring attached to a methyl-substituted cyclohexyl ring, which in turn is bonded to a thiophene group.
Table 1: Chemical Identifiers for Gacyclidine (CI 972) Anhydrous
| Identifier | Value |
| IUPAC Name | 1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine |
| CAS Number | 68134-81-6 |
| Molecular Formula | C16H25NS |
| Molar Mass | 263.44 g/mol |
| InChI Key | DKFAAPPUYWQKKF-GOEBONIOSA-N |
| SMILES | C[C@@H]1CCCC[C@@]1(N2CCCCC2)C3=CC=CS3 |
Table 2: Physicochemical Properties of Gacyclidine (CI 972) Anhydrous
| Property | Value |
| Physical State | Solid powder |
| Melting Point | Not specified in retrieved results |
| Boiling Point | Not specified in retrieved results |
| Solubility | Not specified in retrieved results |
Mechanism of Action: NMDA Receptor Antagonism
Gacyclidine exerts its effects primarily through the non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Excessive activation of NMDA receptors leads to an influx of calcium ions (Ca2+), triggering excitotoxic cascades that result in neuronal damage. Gacyclidine mitigates this by binding to a site within the ion channel of the NMDA receptor, physically blocking the influx of Ca2+.[1][2]
The (-) enantiomer of gacyclidine exhibits a higher binding affinity for the NMDA receptor (2.5 nM) compared to the (+) enantiomer, which has a tenfold lower affinity.[2] Interestingly, gacyclidine also interacts with "non-NMDA" binding sites, which may contribute to its lower neurotoxicity profile compared to other NMDA receptor antagonists like MK-801.[2]
Below is a diagram illustrating the signaling pathway of NMDA receptor activation and the inhibitory action of Gacyclidine.
Experimental Protocols
NMDA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of Gacyclidine for the NMDA receptor, using [3H]MK-801 as the radioligand.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of the membrane preparation, 25 µL of [3H]MK-801 (final concentration ~2-5 nM), and 25 µL of varying concentrations of Gacyclidine or a known displacer (e.g., unlabeled MK-801 for non-specific binding).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of Gacyclidine from the concentration-response curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
The following diagram illustrates the workflow for this binding assay.
In Vivo Neuroprotection Study in a Rat Model of Spinal Cord Injury
This protocol describes an in vivo experiment to evaluate the neuroprotective effects of Gacyclidine in a rat model of traumatic spinal cord injury.
Methodology:
-
Animal Model:
-
Adult male Sprague-Dawley rats are anesthetized, and a laminectomy is performed at the T10 vertebral level to expose the spinal cord.
-
A contusion injury is induced using a standardized weight-drop device.
-
-
Drug Administration:
-
Animals are randomly assigned to treatment groups: Gacyclidine (e.g., 1 mg/kg) or vehicle (saline).
-
The treatment is administered intravenously (i.v.) at a specific time point post-injury (e.g., 30 minutes).
-
-
Behavioral Assessment:
-
Locomotor function is assessed at regular intervals (e.g., daily for the first week, then weekly) using a standardized rating scale (e.g., Basso, Beattie, Bresnahan - BBB scale).
-
Bladder function and sensory responses are also monitored.
-
-
Histological Analysis:
-
At the end of the study period (e.g., 4 weeks), animals are euthanized, and the spinal cord tissue is harvested.
-
The tissue is processed for histological staining (e.g., H&E for lesion volume, Luxol Fast Blue for myelination, and immunohistochemistry for neuronal and glial markers).
-
Quantitative analysis of the lesion size, white matter sparing, and cell survival is performed.
-
-
Data Analysis:
-
Behavioral scores are analyzed using appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the functional recovery between treatment groups.
-
Histological data are analyzed using t-tests or ANOVA to determine the extent of neuroprotection.
-
Summary of Quantitative Data
Table 3: Receptor Binding Affinity of Gacyclidine Enantiomers
| Compound | Target | Affinity (Ki) |
| (-)-Gacyclidine | NMDA Receptor | 2.5 nM[2] |
| (+)-Gacyclidine | NMDA Receptor | ~25 nM[2] |
Table 4: In Vivo Efficacy of Gacyclidine in Neuroprotection
| Model | Dosage | Outcome |
| Rat Spinal Cord Injury | 1 mg/kg, i.v. | Improved locomotor recovery and reduced lesion size |
| Rat Traumatic Brain Injury | 0.1-1 mg/kg, i.v. | Improved behavioral outcomes and neuronal survival |
This technical guide provides a comprehensive overview of Gacyclidine (CI 972) for research and drug development purposes. The information presented is based on publicly available scientific literature. For further details, please refer to the cited references.
References
Anhydrous CI 972: A Comprehensive Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI 972, known chemically as 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one, is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP). This enzyme plays a crucial role in the purine salvage pathway, and its inhibition has significant therapeutic potential in T-cell mediated diseases. The anhydrous form of CI 972 is critical for pharmaceutical development due to its stability and well-defined physicochemical properties. This technical guide provides an in-depth overview of the synthesis and purification of anhydrous CI 972, including detailed experimental protocols, data presentation, and visualizations of the key processes.
Introduction
CI 972 is a 9-deazaguanine analog that acts as a powerful inhibitor of purine nucleoside phosphorylase (PNP). By blocking PNP, CI 972 leads to an accumulation of deoxyguanosine, which is subsequently converted to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are selectively toxic to T-lymphocytes, making CI 972 a promising candidate for the treatment of T-cell proliferative disorders such as T-cell leukemias, lymphomas, and certain autoimmune diseases. The synthesis of the anhydrous form of CI 972 is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. Subsequent purification is critical to remove impurities and residual solvents, ultimately yielding the stable, anhydrous crystalline solid suitable for pharmaceutical formulation.
Synthesis of Anhydrous CI 972
The synthesis of CI 972 involves the construction of the core pyrrolo[3,2-d]pyrimidine heterocyclic system, followed by the introduction of the characteristic 3-thienylmethyl substituent at the 7-position. A plausible synthetic strategy is outlined below, based on established methods for the synthesis of related 9-deazaguanine analogs.
Synthetic Pathway Overview
The overall synthetic pathway can be conceptualized as a multi-step process starting from readily available precursors. A potential route involves the initial construction of a substituted pyrrole ring, which is then elaborated to form the fused pyrimidine ring.
Caption: A conceptual overview of the synthetic pathway for CI 972.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically reasonable, experimental protocol for the synthesis of CI 972. This protocol is based on general principles for the synthesis of similar heterocyclic compounds.
Step 1: Synthesis of the Pyrrolo[3,2-d]pyrimidine Core
A suitable starting material, such as a 2,4-diamino-6-chloropyrimidine derivative, can be reacted with a functionalized pyrrole precursor. The specific precursors and reaction conditions would be optimized to favor the formation of the desired fused ring system.
Step 2: Alkylation with 3-(Chloromethyl)thiophene
The pyrrolo[3,2-d]pyrimidine core is then alkylated at the 7-position with 3-(chloromethyl)thiophene in the presence of a non-nucleophilic base, such as sodium hydride, in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Step 3: Final Amination and Ring Closure
Depending on the specific intermediates used, final amination steps may be required to introduce the 2- and 6-amino groups on the pyrimidine ring. This can be achieved through various methods, including nucleophilic aromatic substitution with ammonia or a protected amine equivalent.
Table 1: Hypothetical Reaction Parameters for the Synthesis of CI 972
| Step | Key Reactants | Solvent | Base | Temperature (°C) | Reaction Time (h) |
| 1 | Pyrrole Precursor, Pyrimidine Precursor | Ethanol | Sodium Ethoxide | 78 (Reflux) | 12 |
| 2 | Pyrrolo[3,2-d]pyrimidine Core, 3-(Chloromethyl)thiophene | DMF | Sodium Hydride | 25 | 6 |
| 3 | Intermediate from Step 2, Guanidine | 2-Ethoxyethanol | - | 135 (Reflux) | 24 |
Purification of Anhydrous CI 972
The purification of the crude CI 972 is a critical step to ensure the final product meets the stringent purity requirements for a drug substance. The process typically involves crystallization to remove process-related impurities and by-products, followed by a specific drying procedure to obtain the anhydrous form.
Purification Workflow
The general workflow for the purification of anhydrous CI 972 involves initial isolation, crystallization, and a final drying step under controlled conditions.
Caption: A generalized workflow for the purification of anhydrous CI 972.
Detailed Experimental Protocol (Hypothetical)
Step 1: Crystallization
The crude CI 972 solid is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to ensure complete dissolution. A common technique is to use a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. The choice of solvent is critical and often requires empirical screening. A mixture of dimethyl sulfoxide (DMSO) and a less polar co-solvent like ethanol or isopropanol could be a starting point.
The hot solution is then slowly cooled to induce crystallization. The rate of cooling can influence the crystal size and purity. Alternatively, an anti-solvent (a solvent in which CI 972 is insoluble) can be slowly added to the solution to promote precipitation.
Step 2: Filtration and Washing
The crystallized solid is collected by filtration, for example, using a Büchner funnel. The filter cake is then washed with a cold, appropriate solvent to remove any residual mother liquor and surface impurities. The wash solvent should be one in which CI 972 has very low solubility.
Step 3: Drying to Anhydrous Form
To obtain the anhydrous form, the purified solid is dried under vacuum at an elevated temperature. The specific temperature and duration of drying are critical to ensure the complete removal of water and residual solvents without causing thermal degradation of the compound. For example, drying in a vacuum oven at 60-80 °C for 24-48 hours is a common practice for obtaining anhydrous active pharmaceutical ingredients. The final product should be characterized by techniques such as Karl Fischer titration to confirm the absence of water.
Table 2: Hypothetical Purification and Characterization Data for Anhydrous CI 972
| Parameter | Method | Specification |
| Purity | HPLC | ≥ 99.5% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | Gas Chromatography | Complies with ICH Q3C limits |
| Melting Point | DSC | To be determined |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
Mechanism of Action and Signaling Pathway
CI 972 exerts its therapeutic effect by inhibiting purine nucleoside phosphorylase (PNP). This inhibition disrupts the purine salvage pathway, leading to the accumulation of dGTP in T-cells, which in turn induces apoptosis.
Caption: The mechanism of action of CI 972 in T-lymphocytes.
Conclusion
The synthesis and purification of anhydrous CI 972 are critical processes in the development of this promising therapeutic agent. The multi-step synthesis requires careful control over reaction conditions, while the purification, particularly the crystallization and drying steps, is essential for obtaining a stable and pure drug substance. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals involved in the development of CI 972 and related compounds. Further optimization of the described hypothetical protocols through rigorous experimental work is necessary for large-scale production.
The Rise and Apparent Fall of a T-Cell Suppressor: A Technical History of CI-972
For Immediate Release
Ann Arbor, MI – In the landscape of immunosuppressive drug discovery, the trajectory of CI-972, a novel purine nucleoside phosphorylase (PNP) inhibitor, offers a compelling case study in the rigorous evaluation and competitive evolution of therapeutic candidates. Developed by Parke-Davis Pharmaceutical Research in the early 1990s, CI-972 emerged as a promising agent for T-cell selective immunosuppression, a crucial goal in the treatment of autoimmune diseases and organ transplant rejection. This whitepaper provides an in-depth technical guide to the discovery, development, and eventual overshadowing of CI-972, synthesizing available data, experimental methodologies, and the scientific rationale that guided its journey.
Discovery and Rationale: Targeting T-Cell Proliferation
The development of CI-972 was rooted in the understanding that purine nucleoside phosphorylase (PNP) plays a critical role in the purine salvage pathway, and its deficiency leads to a profound T-cell immunodeficiency. This provided a strong rationale for designing PNP inhibitors as a new class of T-cell selective immunosuppressive drugs.
CI-972, chemically identified as 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one monohydrochloride, monohydrate, is a 9-deazaguanine analog.[1] Its discovery was the result of a targeted medicinal chemistry program at Parke-Davis aimed at synthesizing potent and selective PNP inhibitors.
Preclinical Pharmacology and Mechanism of Action
CI-972 functions as a competitive and reversible inhibitor of human purine nucleoside phosphorylase.[2] The inhibition of PNP leads to an accumulation of deoxyguanosine, which is subsequently converted to deoxyguanosine triphosphate (dGTP) within T-cells. Elevated levels of dGTP are cytotoxic to T-lymphocytes, thereby suppressing their proliferation.[1]
In Vitro Activity
The in vitro efficacy of CI-972 was demonstrated in human lymphoblastoid cell lines. The compound showed selective inhibition of T-cell proliferation over B-cell proliferation.[1]
| Parameter | Value | Cell Line | Conditions |
| Ki (PNP inhibition) | 0.83 µM | - | Enzyme assay |
| IC50 (Proliferation) | 3.0 µM | MOLT-4 (T-cell) | with 10 µM 2'-deoxyguanosine |
| IC50 (Proliferation) | >50 µM | MGL-8 (B-cell) | with 10 µM 2'-deoxyguanosine |
A summary of the key in vitro potency data for CI-972.
In Vivo Studies
In vivo studies in rats demonstrated that oral administration of CI-972 led to a dose-dependent increase in plasma levels of inosine and guanosine, confirming target engagement in a living system.[1]
Experimental Protocols
PNP Inhibition Assay
A detailed experimental protocol for the PNP inhibition assay was not fully available in the reviewed literature. However, based on standard biochemical practice, it would likely have involved the following steps:
References
- 1. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of human purine nucleoside phosphorylase. Synthesis of pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase inhibitors as potentially T-cell selective immunosuppressive agents. Description of 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d] pyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetic Profile of CI-972: An Overview Based on Limited Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-972 is a novel, orally active, and competitive inhibitor of purine nucleoside phosphorylase (PNP) with a reported Ki of 0.83 μM. It has been investigated as a potential T-cell selective immunosuppressive agent. This document aims to synthesize the publicly available information regarding the preclinical pharmacokinetic profile of CI-972. It should be noted that comprehensive pharmacokinetic data, including details on the anhydrous form, are scarce in the public domain. The information presented herein is based on limited in vivo pharmacodynamic observations that suggest oral absorption and activity.
Mechanism of Action: Purine Nucleoside Phosphorylase (PNP) Inhibition
CI-972 exerts its effect by inhibiting the purine salvage pathway enzyme, purine nucleoside phosphorylase. PNP is crucial for the metabolism of purine nucleosides. By blocking this enzyme, CI-972 is expected to lead to an accumulation of its substrates, such as inosine and guanosine, and their corresponding deoxyribonucleosides. This accumulation can be cytotoxic, particularly to T-lymphocytes, which are highly dependent on the purine salvage pathway, thus providing a basis for its immunosuppressive activity.
Pharmacokinetic and Pharmacodynamic Observations
Detailed pharmacokinetic parameters for CI-972, such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life, are not available in published literature. However, a preclinical study in rats provides pharmacodynamic evidence of its oral absorption and in vivo activity.
In Vivo Study in Rats
Experimental Protocol: While a detailed protocol is not publicly available, a study administered CI-972 orally to rats at doses ranging from 5 to 150 mg/kg. Plasma levels of the PNP substrate, inosine, were measured as a pharmacodynamic marker of CI-972 activity.
Results: Oral administration of CI-972 led to a dose-dependent increase in plasma inosine concentrations.[1] One hour after administration, the mean maximum plasma inosine level reached 2.62 µM, a significant increase compared to 0.06 µM in control animals.[1] Plasma nucleosides remained significantly elevated for up to four hours following a single oral dose, indicating a sustained inhibitory effect of the compound.[1]
These findings suggest that CI-972 is orally bioavailable and effectively inhibits its target enzyme in a preclinical model.
Data Summary
Due to the lack of specific pharmacokinetic data for CI-972, a quantitative summary table cannot be provided. The available information is qualitative and pharmacodynamic in nature.
| Parameter | Preclinical Model | Finding | Citation |
| Pharmacodynamic Effect | Rat | Dose-dependent elevation of plasma inosine. | [1] |
| Time to Max Effect | Rat | Peak inosine levels observed at 1-hour post-dose. | [1] |
| Duration of Effect | Rat | Elevated plasma nucleosides for up to 4 hours. | [1] |
Conclusion
The available preclinical data on CI-972, including its anhydrous form, demonstrates oral activity and effective target engagement in vivo, as evidenced by the modulation of plasma nucleoside levels in rats. However, a comprehensive understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is hampered by the absence of publicly available quantitative data. Further studies would be required to fully characterize the pharmacokinetic properties of CI-972 to support its development as a therapeutic agent. Researchers and drug development professionals are advised to consider this data gap in any future evaluation of this compound.
References
Navigating the Solubility and Stability of CI-972 Anhydrous: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-972, also known as tucotuzumab celmoleukin, is a promising antibody-drug conjugate (ADC) that combines the targeting specificity of a monoclonal antibody with the potent cytotoxic effects of a linked payload. As with many ADCs, understanding its solubility and stability, particularly in solvents like dimethyl sulfoxide (DMSO), is critical for its formulation, analytical development, and ultimately, its therapeutic efficacy and safety. While specific quantitative data for the solubility and stability of CI-972 anhydrous remains limited in publicly available literature, this technical guide provides a comprehensive framework for researchers. It outlines the key considerations, experimental protocols, and analytical methodologies required to thoroughly characterize the physicochemical properties of this complex biologic. This guide draws upon established principles for ADC analysis and provides a roadmap for generating the crucial data needed for successful drug development.
Introduction to CI-972 and the Challenges of ADC Formulation
CI-972 is a fusion protein consisting of the humanized monoclonal antibody tucotuzumab, which targets the Epithelial Cell Adhesion Molecule (EpCAM), and the cytokine interleukin-2 (celmoleukin).[1][2][3] EpCAM is frequently overexpressed on the surface of various cancer cells, making it an attractive target for targeted cancer therapy.[1][4] The celmoleukin component is designed to stimulate an anti-tumor immune response.[1][3]
Like other ADCs, CI-972 presents unique formulation challenges due to its hybrid nature. The large monoclonal antibody component generally favors aqueous environments, while the often hydrophobic small molecule payload can lead to poor solubility and a propensity for aggregation.[5][6][][8] Maintaining the stability of both the antibody and the linker-payload conjugate is paramount to ensuring the drug's safety and efficacy.[9][10][11]
The Role of DMSO and Other Solvents in ADC Development
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in pharmaceutical development.[] For ADCs, DMSO can play several important roles:
-
Solubilizing Agent: Due to its ability to dissolve a wide range of both polar and nonpolar compounds, DMSO is often used as a solvent for the hydrophobic payloads before conjugation to the antibody.[] It can also be a component of the final formulation to improve the solubility of the ADC.[8]
-
Cryoprotectant: DMSO is a well-known cryoprotectant, used to prevent cell damage during freezing. This property can be relevant for the long-term storage of biological samples.
-
Analytical Solvent: In analytical methods like reversed-phase high-performance liquid chromatography (RP-HPLC), organic modifiers such as DMSO may be added to the mobile phase to overcome non-specific interactions between the hydrophobic ADC and the column stationary phase.[8]
While beneficial, the use of DMSO must be carefully controlled as it can also impact the stability of the antibody component of the ADC, potentially leading to denaturation or aggregation. A comparison of solvents used in ADC production has shown that DMSO can sometimes lead to more stable water-solvent complexes compared to other organic solvents like dimethylformamide (DMF).[12]
Other solvents and excipients that are commonly considered in ADC formulation development to improve solubility and stability include:
-
Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are often used in combination with aqueous buffers.
-
Surfactants: Polysorbates (e.g., Tween 80) and Cremophor EL can help to prevent aggregation and improve solubility.
-
Buffering Agents: Histidine and citrate buffers are commonly used to maintain the optimal pH for antibody stability.
-
Sugars and Polyols: Trehalose and mannitol can act as stabilizers, particularly in lyophilized formulations.
The selection of an appropriate solvent system is a critical step in the formulation development of CI-972 and requires a thorough understanding of its impact on both solubility and stability.
Quantitative Data Summary (Illustrative)
Table 1: Illustrative Solubility of CI-972 Anhydrous in Various Solvents
| Solvent System | Temperature (°C) | Maximum Solubility (mg/mL) | Method of Determination |
| DMSO (anhydrous) | 25 | Data to be determined | HPLC-UV |
| Water (pH 7.4) | 25 | Data to be determined | UV-Vis Spectroscopy |
| PBS (pH 7.4) | 25 | Data to be determined | UV-Vis Spectroscopy |
| 5% DMSO in PBS (pH 7.4) | 25 | Data to be determined | HPLC-UV |
| Ethanol | 25 | Data to be determined | HPLC-UV |
Table 2: Illustrative Stability of CI-972 Anhydrous in DMSO under Various Conditions
| Condition | Incubation Time | Parameter Measured | Result | Analytical Method |
| 2-8 °C | 30 days | % Monomer | Data to be determined | Size Exclusion Chromatography (SEC) |
| 25 °C | 30 days | % Monomer | Data to be determined | Size Exclusion Chromatography (SEC) |
| 40 °C | 14 days | % Monomer | Data to be determined | Size Exclusion Chromatography (SEC) |
| Freeze-Thaw (-20°C to RT, 3 cycles) | N/A | % Monomer | Data to be determined | Size Exclusion Chromatography (SEC) |
| Light Exposure (ICH Q1B) | 10 days | % Monomer, Appearance | Data to be determined | SEC, Visual Inspection |
Detailed Experimental Protocols
To generate the critical data for CI-972, a series of well-designed experiments are necessary. The following protocols provide a detailed methodology for determining the solubility and stability of CI-972.
Solubility Determination
Objective: To determine the equilibrium solubility of CI-972 anhydrous in DMSO and other relevant solvent systems.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of CI-972 anhydrous powder to a series of vials, each containing a known volume of the test solvent (e.g., DMSO, water, PBS, co-solvent mixtures).
-
Ensure enough solid is present to achieve saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a low-protein-binding 0.22 µm filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of CI-972 in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.
-
A standard curve of CI-972 with known concentrations should be prepared in the same solvent to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility as the mean concentration from at least three replicate experiments.
-
Stability Assessment
Objective: To evaluate the physical and chemical stability of CI-972 in DMSO and other formulations under various stress conditions.
Methodology: ICH-Compliant Stability Study
-
Sample Preparation:
-
Prepare solutions of CI-972 in the desired solvent or formulation (e.g., DMSO, a buffered formulation) at a known concentration.
-
Aseptically dispense the solutions into appropriate vials.
-
-
Storage Conditions:
-
Store the vials under a range of conditions as recommended by the International Council for Harmonisation (ICH) guidelines (e.g., ICH Q1A(R2)).[13] These should include:
-
Long-term: 2-8 °C
-
Accelerated: 25 °C / 60% RH and 40 °C / 75% RH
-
Stress conditions: Freeze-thaw cycles, exposure to light (photostability testing according to ICH Q1B).
-
-
-
Time Points:
-
Define specific time points for sample analysis (e.g., 0, 7, 14, 30, 60, 90 days).
-
-
Analytical Methods:
-
At each time point, analyze the samples using a battery of stability-indicating analytical methods to assess various quality attributes:
-
Appearance: Visual inspection for color change, clarity, and particulate matter.
-
Purity and Aggregation: Size Exclusion Chromatography (SEC) to monitor the formation of high molecular weight species (aggregates) and low molecular weight fragments.
-
Charge Heterogeneity: Ion-Exchange Chromatography (IEX) to detect changes in the charge distribution of the molecule, which can indicate deamidation or other modifications.
-
Potency: A cell-based bioassay to ensure the biological activity of CI-972 is retained.
-
pH: Measurement of the solution's pH to monitor for any changes.
-
-
-
Data Analysis:
-
Compare the results at each time point to the initial (time zero) data to identify any trends in degradation or aggregation.
-
The stability profile is established by determining the rate of change in the critical quality attributes under different storage conditions.
-
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the solubility and stability of CI-972.
References
- 1. Tucotuzumab Celmoleukin Overview - Creative Biolabs [creativebiolabs.net]
- 2. Tucotuzumab celmoleukin - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. Tucotuzumab | TargetMol [targetmol.com]
- 5. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 6. thesolubilitycompany.com [thesolubilitycompany.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
In-Depth Technical Guide: Long-Term Storage and Handling of CI 972 Anhydrous Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the long-term storage and handling conditions for CI 972 anhydrous powder, a potent and selective inhibitor of purine nucleoside phosphorylase (PNP). Adherence to these guidelines is critical to ensure the compound's stability, purity, and biological activity for research and drug development purposes.
Introduction to CI 972
CI 972, chemically identified as 4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2,6-diamino-1,5-dihydro-7-(3-thienylmethyl)-, monohydrochloride, is a novel 9-deazaguanine analog.[1] With the CAS Number 115787-68-3, this compound is under investigation as a T-cell selective immunosuppressive agent.[1][2] Its mechanism of action involves the competitive inhibition of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.[1][2] Inhibition of PNP leads to an accumulation of deoxyguanosine, which is subsequently converted to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are particularly toxic to T-lymphocytes, leading to the suppression of T-cell proliferation and function.[1]
Long-Term Storage Conditions
Proper long-term storage is essential to prevent the degradation of this compound powder. As an anhydrous and potentially hygroscopic compound, exposure to moisture and adverse temperatures can compromise its integrity.
Table 1: Recommended Long-Term Storage Conditions for this compound Powder
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | To minimize chemical degradation and preserve long-term stability. |
| Humidity | Low, in a desiccated environment | As an anhydrous powder, CI 972 is susceptible to moisture absorption (hygroscopicity), which can lead to chemical and physical changes.[2][3][4][5][6] |
| Light Exposure | Protected from light | To prevent potential photolytic degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation. |
| Container | Tightly sealed, opaque, inert material (e.g., amber glass vial) | To protect from moisture, light, and air. |
Handling Procedures
Due to its potent biological activity and potential hygroscopicity, appropriate handling procedures must be followed to ensure personnel safety and maintain the quality of the compound.
Table 2: Handling Precautions for this compound Powder
| Precaution Category | Specific Recommendation |
| Personal Protective Equipment (PPE) | - Safety glasses or goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat |
| Work Environment | - Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Dispensing | - Allow the container to equilibrate to room temperature before opening to prevent condensation.- Use clean, dry spatulas and weighing boats.- Minimize the time the container is open. |
| Spill Management | - Wear appropriate PPE.- Gently sweep up the powder, avoiding dust generation.- Place in a sealed container for disposal. |
| Disposal | - Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Experimental Protocols
Stability Testing of Hygroscopic Active Pharmaceutical Ingredients (APIs)
While a specific stability testing protocol for CI 972 is not publicly available, a general experimental workflow for assessing the stability of a hygroscopic API like CI 972 can be adapted from established guidelines.[7][8][9][]
Diagram 1: General Experimental Workflow for API Stability Testing
References
- 1. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purine nucleoside phosphorylase enables dual metabolic checkpoints that prevent T cell immunodeficiency and TLR7-associated autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD 141955 and CI-972: 9-deazaguanine analog purine nucleoside phosphorylase inhibitors. I. Suppression of the human mixed lymphocyte reaction (MLR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining how nucleoside metabolism regulates contrasting immune functions in the rare disease PNP deficiency [stemcell.ucla.edu]
- 7. almacgroup.com [almacgroup.com]
- 8. fdaghana.gov.gh [fdaghana.gov.gh]
- 9. qlaboratories.com [qlaboratories.com]
CI-972 Anhydrous: A Technical Guide to its Molecular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-972, an anhydrous 9-deazaguanine analog, is a potent and competitive inhibitor of purine nucleoside phosphorylase (PNP). This document provides a comprehensive technical overview of its molecular interactions, binding affinity, and the experimental methodologies used for its characterization. The inhibition of PNP by CI-972 disrupts the purine salvage pathway, leading to T-cell-selective immunosuppression, highlighting its potential as a therapeutic agent.
Molecular Target and Binding Affinity
The primary molecular target of CI-972 has been identified as Purine Nucleoside Phosphorylase (PNP), a key enzyme in the purine salvage pathway. CI-972 acts as a competitive inhibitor of this enzyme.
Quantitative Data Summary
The binding affinity and inhibitory concentration of CI-972 against its target and in cellular assays are summarized in the table below.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | Purine Nucleoside Phosphorylase (PNP) | 0.83 µM | [1][2][3][4][5] |
| IC50 | Human MOLT-4 (T-cell lymphoblasts) | 3.0 µM (in the presence of 10 µM 2'-deoxyguanosine) | [1][6] |
| IC50 | Human MGL-8 (B-cell lymphoblasts) | > 50 µM (in the presence of 10 µM 2'-deoxyguanosine) | [1][6] |
Mechanism of Action
CI-972 exerts its biological effects through the competitive inhibition of purine nucleoside phosphorylase (PNP).[2][3][4][5] PNP is a crucial enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine nucleosides (and deoxynucleosides) to their corresponding purine bases and ribose-1-phosphate (or deoxyribose-1-phosphate).
In T-lymphocytes, the inhibition of PNP by CI-972 leads to an accumulation of deoxyguanosine. This excess deoxyguanosine is then phosphorylated by deoxycytidine kinase to form deoxyguanosine triphosphate (dGTP).[1][6] Elevated levels of dGTP are cytotoxic to T-cells, leading to the selective suppression of T-lymphocyte proliferation and function.[1][6] This T-cell selectivity is a key feature of CI-972's immunosuppressive activity.
Signaling Pathway
The following diagram illustrates the purine salvage pathway and the point of inhibition by CI-972.
Caption: Inhibition of PNP by CI-972 leads to dGTP accumulation and T-cell apoptosis.
Experimental Protocols
While the precise, detailed experimental protocols from the original studies are not fully available, the following sections describe standardized methodologies for determining the binding affinity and functional effects of PNP inhibitors like CI-972.
PNP Enzyme Inhibition Assay (Determination of Ki)
This protocol outlines a general method for determining the inhibition constant (Ki) of a competitive inhibitor for PNP using a spectrophotometric assay.
Materials:
-
Purified Purine Nucleoside Phosphorylase (PNP) enzyme
-
PNP Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Inosine (substrate)
-
Xanthine Oxidase (developer enzyme)
-
CI-972 Anhydrous (inhibitor)
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CI-972 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of CI-972 in PNP Assay Buffer.
-
Prepare a range of inosine substrate concentrations in PNP Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of PNP enzyme to each well.
-
Add varying concentrations of CI-972 to the wells.
-
Include control wells with no inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the inosine substrate to all wells.
-
Immediately add xanthine oxidase. Xanthine oxidase will convert the product of the PNP reaction (hypoxanthine) to uric acid.
-
Measure the rate of uric acid formation by monitoring the increase in absorbance at 293 nm over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time curves for each substrate and inhibitor concentration.
-
Determine the Km of the substrate in the absence of the inhibitor.
-
Plot the data using a method such as a Dixon plot (1/V vs. [I]) or by fitting the data to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.
-
Workflow Diagram:
Caption: Workflow for determining the Ki of a PNP inhibitor.
T-Cell Proliferation Assay (Determination of IC50)
This protocol describes a general method for assessing the effect of CI-972 on T-cell proliferation, a functional measure of its immunosuppressive activity.
Materials:
-
Human T-cell line (e.g., MOLT-4)
-
Complete cell culture medium
-
CI-972 Anhydrous
-
2'-deoxyguanosine
-
[3H]-Thymidine
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Seed MOLT-4 cells at a predetermined density in a 96-well plate in complete culture medium.
-
-
Compound Treatment:
-
Incubation:
-
Incubate the plates for a period that allows for cell proliferation (e.g., 48-72 hours).
-
-
[3H]-Thymidine Labeling:
-
Add [3H]-Thymidine to each well and incubate for an additional period (e.g., 18-24 hours) to allow for its incorporation into the DNA of proliferating cells.
-
-
Harvesting and Measurement:
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the amount of incorporated [3H]-Thymidine using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of proliferation inhibition against the concentration of CI-972.
-
Calculate the IC50 value, which is the concentration of CI-972 that inhibits cell proliferation by 50%.
-
Workflow Diagram:
Caption: Workflow for determining the IC50 of CI-972 on T-cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse [pubmed.ncbi.nlm.nih.gov]
- 5. Linker for activation of T cells - Wikipedia [en.wikipedia.org]
- 6. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
summary of preclinical toxicology studies for CI 972 anhydrous
Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical toxicology studies for a compound designated as "CI-972 anhydrous" have been identified. This prevents the creation of a detailed technical guide as requested, including quantitative data tables and visualizations of experimental protocols and signaling pathways.
The initial investigation sought to locate and summarize the preclinical safety profile of CI-972 anhydrous for an audience of researchers, scientists, and drug development professionals. However, the search for primary toxicology reports, including single-dose and repeated-dose toxicity studies in various animal models, yielded no results for a compound with this specific identifier.
Further investigation into compounds with similar nomenclature, such as CI-994, revealed a distinct pharmacological agent. CI-994, also known as tacedinaline, is a histone deacetylase (HDAC) inhibitor. Its mechanism of action is fundamentally different from DNA intercalating agents.
A parallel search was conducted for amonafide, a DNA intercalator and topoisomerase II inhibitor, due to a potential, though unconfirmed, initial association. Amonafide has undergone preclinical and clinical development, and some data regarding its safety and efficacy are available.[1][2][3][4][5][6][7] However, there is no evidence to suggest that CI-972 anhydrous is structurally or pharmacologically related to amonafide. Therefore, using amonafide's toxicological data as a surrogate for CI-972 anhydrous would be scientifically unfounded and misleading.
The core requirements of the request—summarizing quantitative data, detailing experimental protocols, and creating visualizations for signaling pathways and workflows—cannot be fulfilled without access to the relevant primary research data for CI-972 anhydrous.
It is recommended that researchers interested in the preclinical toxicology of a specific compound verify its correct chemical name and any alternative identifiers (e.g., CAS number, company code names) to ensure a thorough and accurate literature search. In the absence of publicly available data, direct inquiry to the developing institution or company may be necessary to obtain the desired toxicological information.
References
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Amonafide | C16H17N3O2 | CID 50515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phase II study of amonafide (nafidamide, NSC 308847) in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I clinical investigation of amonafide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Unraveling the Identity of CI-972: A Critical Prerequisite for Protocol Development
Initial investigations to generate a detailed experimental protocol for the use of "CI-972 anhydrous" in cell culture have revealed a significant ambiguity in the identity of the compound. Extensive searches have not yielded a clear, single entity corresponding to "CI-972" as a compound utilized in cancer cell culture research. The search results have pointed to several distinct substances, none of which align with the user's request for a therapeutic agent with a defined signaling pathway and anti-cancer activity.
The primary entities identified through database searches for "CI-972" include:
-
AEROSIL® R 972: A fumed silica product used as a pharmaceutical excipient and in various industrial applications. This is an inert substance and not a bioactive compound for cancer research.
-
AMPCOLOY® 972: A copper alloy with industrial applications, entirely unrelated to biological research.
-
Lactococcin 972: A bacteriocin, which is a protein-based antimicrobial peptide produced by bacteria. While it has inhibitory properties against other bacteria, it is not a small molecule inhibitor used in cancer cell lines as implied by the request.
-
IAE0972: An investigational drug currently in a Phase I/IIa clinical trial for advanced solid tumors. However, public information regarding its chemical structure, mechanism of action, and preclinical data in cell culture is not available.
-
S-72: A novel tubulin inhibitor with activity against breast cancer cells. While this compound is relevant to cancer research, the "CI" designation is absent, and it is a distinct entity from the user's query.
This lack of a clearly identified and characterized compound with the designation "CI-972" makes it impossible to fulfill the user's request for a detailed experimental protocol. The core requirements of the request, including the provision of quantitative data, specific methodologies, and accurate signaling pathway diagrams, are entirely dependent on the known biological and chemical properties of the compound .
To proceed with generating the requested Application Notes and Protocols, it is imperative that the user provide a more specific identifier for "CI-972 anhydrous." This could include:
-
A full chemical name or IUPAC name.
-
A CAS (Chemical Abstracts Service) number.
-
A reference to a scientific publication where the compound has been described and used in cell culture experiments.
-
The name of the supplier or manufacturer of the compound.
Without this crucial information, any attempt to create a protocol would be based on speculation and would not meet the standards of accuracy and reliability required for a scientific document intended for researchers. We are committed to providing factual and verifiable information and therefore cannot generate a protocol for an unidentified substance.
We encourage the user to provide the necessary details to clarify the identity of "CI-972 anhydrous." Once the compound is unequivocally identified and relevant scientific literature is available, we will be able to proceed with the development of the comprehensive and detailed experimental protocol as originally requested.
Application Notes and Protocols for the Preparation of CI-972 Anhydrous Stock Solutions for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CI-972, a 9-deazaguanine analog, is a potent inhibitor of purine nucleoside phosphorylase (PNP).[1] PNP is a key enzyme in the purine salvage pathway, and its inhibition leads to a T-cell selective immunosuppressive effect. This makes CI-972 a compound of interest for research in immunology, oncology, and inflammatory diseases. Accurate and reproducible preparation of CI-972 solutions is critical for obtaining reliable results in in vivo studies. This document provides detailed protocols for the preparation of anhydrous stock solutions of CI-972 suitable for administration in animal models.
Physicochemical Data and Solubility Considerations:
Table 1: Recommended Solvents for Initial Solubility Assessment of CI-972
| Solvent | Type | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Anhydrous Polar Aprotic | Excellent solubilizing agent for a wide range of organic molecules. Often used for initial stock solutions. |
| Polyethylene Glycol 400 (PEG 400) | Non-ionic Solubilizer | A biocompatible polymer commonly used as a vehicle in oral and parenteral formulations to enhance solubility. |
| Ethanol (Anhydrous) | Polar Protic | A common solvent in pharmaceutical preparations, often used in combination with other co-solvents. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | A strong solvent, should be used with caution due to potential toxicity. |
It is strongly recommended to perform a preliminary solubility test to determine the optimal solvent or co-solvent system for your desired stock concentration.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration CI-972 Stock Solution in Anhydrous DMSO
This protocol describes the preparation of a primary, high-concentration stock solution of CI-972 in anhydrous dimethyl sulfoxide (DMSO). This stock can then be used for further dilution into a suitable vehicle for in vivo administration.
Materials:
-
CI-972 (anhydrous powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, molecular biology grade)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of CI-972 powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of CI-972 powder using an analytical balance in a fume hood. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of CI-972.
-
Dissolution:
-
Transfer the weighed CI-972 powder into a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO. For a 50 mg/mL solution, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
-
Ensuring Complete Solubilization:
-
Visually inspect the solution for any undissolved particles.
-
If necessary, sonicate the vial in a water bath sonicator for 5-10 minutes to aid dissolution. Gentle warming (up to 37°C) can also be applied, but the thermal stability of CI-972 should be considered.
-
-
Storage:
-
Once the CI-972 is completely dissolved, the stock solution can be stored at -20°C for short-term use or at -80°C for long-term storage.
-
It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Dosing Solution for Oral Administration in Rodents
CI-972 has been shown to be active in vivo in rats following oral administration in a dose range of 5-150 mg/kg.[1] For oral gavage, a suspension or a solution in a suitable vehicle is typically used. This protocol provides an example of preparing a dosing solution using a co-solvent system.
Materials:
-
CI-972 anhydrous DMSO stock solution (from Protocol 1)
-
Polyethylene Glycol 400 (PEG 400, pharmaceutical grade)
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Thawing of Stock: Thaw an aliquot of the CI-972 DMSO stock solution at room temperature.
-
Vehicle Preparation (Example): A common vehicle for oral administration of poorly soluble compounds is a mixture of DMSO, PEG 400, and a physiological solution. A typical ratio is 5-10% DMSO, 30-40% PEG 400, and the remainder saline or PBS.
-
Example for a 10 mg/kg dose in a mouse (assuming 10 mL/kg dosing volume):
-
Desired final concentration: 1 mg/mL.
-
Prepare a 10x intermediate dilution of the DMSO stock in PEG 400. For example, if the stock is 50 mg/mL, dilute it to 10 mg/mL in PEG 400.
-
For the final dosing solution (e.g., 1 mL), mix:
-
100 µL of the 10 mg/mL intermediate solution (CI-972 in PEG 400)
-
400 µL of PEG 400
-
500 µL of sterile saline
-
-
This results in a final vehicle composition of approximately 10% DMSO (from the initial stock), 40% PEG 400, and 50% saline, with a CI-972 concentration of 1 mg/mL.
-
-
-
Mixing: Vortex the final dosing solution thoroughly to ensure homogeneity. The solution should be prepared fresh on the day of dosing.
-
Administration: Administer the prepared solution to the animals via oral gavage according to the approved animal study protocol.
Table 2: Example Dosing Calculation for Oral Administration
| Parameter | Value |
| Animal Weight | 25 g (0.025 kg) |
| Desired Dose | 10 mg/kg |
| Total Dose per Animal | 0.25 mg |
| Dosing Solution Concentration | 1 mg/mL |
| Volume to Administer | 0.25 mL (250 µL) |
Visualizations
Signaling Pathway of CI-972 Action
CI-972 inhibits purine nucleoside phosphorylase (PNP), leading to an accumulation of deoxyguanosine in T-cells. Deoxyguanosine is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP), which is cytotoxic and induces apoptosis.
Caption: Mechanism of CI-972 induced T-cell apoptosis.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing a CI-972 stock solution for in vivo studies.
Caption: Workflow for preparing CI-972 solutions.
References
Application of CI 972 Anhydrous for Global DNA Demethylation Assays: A Review of Available Information
Initial searches for information regarding the application of a compound designated "CI 972 anhydrous" for global DNA demethylation assays have not yielded specific results linking this particular chemical entity to this biological process. The scientific literature and available resources do not currently describe a direct role or established protocols for "this compound" as an agent for inducing or measuring global DNA demethylation.
While the requested detailed application notes and protocols for "this compound" cannot be provided due to the absence of specific data, this document will provide a comprehensive overview of the principles of global DNA demethylation, common methodologies for its analysis, and the general classes of compounds utilized in this area of research. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the field of epigenetics and DNA demethylation.
Understanding Global DNA Demethylation
DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to the cytosine base of DNA, predominantly at CpG dinucleotides. This modification plays a crucial role in regulating gene expression, maintaining genome stability, and orchestrating cellular differentiation.[1][2][3] DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation patterns.[2][4]
Global DNA demethylation refers to the genome-wide reduction of 5-methylcytosine (5mC) levels. This process can occur through two primary mechanisms:
-
Passive Demethylation: This occurs when the maintenance methylation by DNMT1 is inhibited during DNA replication.[3][5] The newly synthesized DNA strand lacks methylation, leading to a progressive dilution of methylation marks with each cell division.
-
Active Demethylation: This is a replication-independent process involving the enzymatic removal of the methyl group or the entire methylated cytosine base.[3][6][7] The Ten-Eleven Translocation (TET) family of enzymes initiates this process by oxidizing 5mC to 5-hydroxymethylcytosine (5hmC) and further derivatives, which are then recognized and excised by the base excision repair (BER) pathway.[8]
Alterations in global DNA methylation are associated with various physiological and pathological processes, including embryonic development and cancer.[1][2] Consequently, the ability to induce and quantify global DNA demethylation is of significant interest in both basic research and drug development.
General Classes of DNA Demethylating Agents
A variety of compounds have been identified that can induce DNA demethylation, primarily by inhibiting the activity of DNMTs.[9] These are broadly categorized as:
-
Nucleoside Analogues: These are cytidine analogues that, upon incorporation into DNA, covalently trap DNMTs, leading to their degradation and subsequent passive demethylation. Examples include 5-Azacytidine and Decitabine (5-aza-2'-deoxycytidine).[4]
-
Non-Nucleoside Inhibitors: This class of inhibitors acts through various mechanisms, such as binding to the catalytic site of DNMTs or disrupting their interaction with other proteins. Research into natural compounds has identified several molecules with DNMT-inhibiting properties, including epigallocatechin-3-gallate (EGCG) from green tea, genistein from soy, and curcumin from turmeric.[10][11]
Protocols for Assessing Global DNA Demethylation
Several methods are available to quantify global DNA methylation levels. The choice of assay depends on the specific research question, sample type, and available equipment.
Experimental Protocol: Global DNA Methylation Quantification using an ELISA-based Assay
This protocol provides a general workflow for a common method to assess global DNA methylation. Specific reagents and incubation times may vary based on the commercial kit used.[12][13][14]
1. DNA Extraction and Quantification:
- Extract genomic DNA from cells or tissues using a commercial DNA extraction kit.
- Quantify the concentration and assess the purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
2. DNA Denaturation and Digestion (for some assay types):
- Some assays require the DNA to be denatured to single strands by heating at 95°C for 5 minutes, followed by rapid chilling on ice.[12]
- For methods quantifying 5-methyl-2'-deoxycytidine (5MedCyd), the DNA is digested into individual nucleosides using enzymes like nuclease P1 and alkaline phosphatase.[12]
3. ELISA Procedure:
- Coating: Add diluted DNA samples and standards to the wells of a microplate pre-coated with a DNA-binding solution or a 5mC conjugate.
- Incubation: Incubate the plate to allow the DNA to bind to the well surface.
- Washing: Wash the wells to remove unbound DNA.
- Antibody Incubation: Add a primary antibody specific for 5-methylcytosine (5mC) to each well and incubate.
- Washing: Wash the wells to remove unbound primary antibody.
- Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
- Washing: Wash the wells to remove unbound secondary antibody.
- Color Development: Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
- Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
- Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis:
- Generate a standard curve by plotting the absorbance values of the known standards against their concentrations.
- Determine the concentration of 5mC in the unknown samples by interpolating their absorbance values on the standard curve.
- The results are often expressed as a percentage of 5mC relative to the total cytosine content or as a relative change compared to a control group.
Data Presentation
Quantitative data from global DNA demethylation assays should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Example of Quantitative Data Summary for a Global DNA Demethylation Assay
| Treatment Group | Concentration (µM) | Mean % 5mC (± SD) | Fold Change vs. Control | p-value |
| Vehicle Control | - | 4.5 (± 0.3) | 1.0 | - |
| Compound X | 1 | 3.8 (± 0.2) | 0.84 | < 0.05 |
| Compound X | 5 | 2.5 (± 0.4) | 0.56 | < 0.01 |
| Compound X | 10 | 1.8 (± 0.3) | 0.40 | < 0.001 |
| Positive Control (Decitabine) | 5 | 1.5 (± 0.2) | 0.33 | < 0.001 |
Signaling Pathways and Workflow Diagrams
Visual representations of the underlying biological processes and experimental procedures are essential for clear communication in scientific research.
Signaling Pathway of DNA Demethylation
The following diagram illustrates the key enzymatic steps in active DNA demethylation initiated by TET enzymes and the passive demethylation resulting from DNMT1 inhibition.
References
- 1. DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Misregulation of the expression and activity of DNA methyltransferases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Demethylation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Transition-State Analogue Inhibitors against Human DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Passive DNA demethylation preferentially up-regulates pluripotency-related genes and facilitates the generation of induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four to the floor: Active DNA demethylation defines somatic epigenetic patterns and impacts quantitative traits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted DNA Demethylation: Vectors, Effectors and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The level of active DNA demethylation compounds in leukocytes and urine samples as potential epigenetic biomarkers in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression of DNA Methyltransferases in Breast Cancer Patients and to Analyze the Effect of Natural Compounds on DNA Methyltransferases and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of DNA methyltransferases in breast cancer patients and to analyze the effect of natural compounds on DNA methyltransferases and associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. mybiosource.com [mybiosource.com]
- 14. Global DNA Methylation ELISA [cellbiolabs.com]
Application Notes and Protocols: Synergistic Effects of Novel Drug Combinations with PARP Inhibitors in Ovarian Cancer
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for data on the synergistic effects of CI-972 anhydrous with PARP inhibitors in the context of ovarian cancer did not yield specific published research or clinical data. CI-972 is identified as a purine nucleoside phosphorylase (PNP) inhibitor[1][2], and current scientific literature does not appear to establish a direct synergistic link with PARP inhibitors for the treatment of ovarian cancer.
In lieu of specific data for CI-972, and to provide valuable and actionable information, we have pivoted to a well-documented and promising synergistic combination: a BET inhibitor (AZD5153) with the PARP inhibitor Olaparib in ovarian cancer . This combination has demonstrated significant anti-tumor effects in preclinical models.[3]
Below you will find detailed application notes and protocols for investigating the synergy between BET inhibitors and PARP inhibitors in ovarian cancer, adhering to the original request's specifications for data presentation, experimental protocols, and visualizations.
Application Notes: Synergistic Cytotoxicity of BET Inhibitor AZD5153 and PARP Inhibitor Olaparib in Ovarian Cancer
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have transformed the treatment landscape for ovarian cancer, particularly in patients with homologous recombination deficiency (HRD).[1][4] However, both intrinsic and acquired resistance to PARP inhibitors present significant clinical challenges.[1][5] One strategy to overcome this resistance and enhance therapeutic efficacy is through combination therapies.[6]
Bromodomain and extraterminal (BET) protein inhibitors have emerged as a promising class of drugs to combine with PARP inhibitors. BET inhibitors can downregulate the expression of key DNA damage repair proteins, thereby inducing a state of "BRCAness" or HRD in cancer cells, rendering them more susceptible to PARP inhibition.[1] Preclinical studies have demonstrated a widespread synergistic cytotoxic effect between the BET inhibitor AZD5153 and the PARP inhibitor olaparib across multiple ovarian cancer models.[3]
This document provides protocols for in vitro and in vivo experiments to assess the synergistic effects of this combination.
Mechanism of Synergistic Action
The proposed mechanism for the synergy between AZD5153 and olaparib involves the BET inhibitor-mediated downregulation of proteins essential for homologous recombination, such as PTEN.[3] This suppression of the DNA repair pathway creates a synthetic lethal environment when combined with PARP inhibition, leading to increased DNA damage, replication fork instability, and ultimately, apoptosis in ovarian cancer cells.[3]
Data Presentation
Table 1: In Vitro Synergistic Cytotoxicity of AZD5153 and Olaparib in Ovarian Cancer Cell Lines
| Cell Line | Genetic Background | AZD5153 IC50 (µM) | Olaparib IC50 (µM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| OVCAR-3 | BRCA wild-type | Data not available | Data not available | < 1 | Synergy |
| SKOV-3 | BRCA wild-type | Data not available | Data not available | < 1 | Synergy |
| A2780 | BRCA wild-type | Data not available | Data not available | < 1 | Synergy |
| PEO1 | BRCA2 mutant | Data not available | Data not available | < 1 | Synergy |
Note: The table structure is provided as a template. Specific IC50 and CI values would be populated from experimental data. A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
In Vitro Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol outlines the measurement of cell viability to determine the cytotoxic effects of AZD5153 and olaparib, alone and in combination.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3, A2780, PEO1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
AZD5153 (stock solution in DMSO)
-
Olaparib (stock solution in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader
Procedure:
-
Seed ovarian cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of AZD5153 and olaparib in complete culture medium.
-
Treat the cells with:
-
Vehicle control (DMSO)
-
AZD5153 alone (at various concentrations)
-
Olaparib alone (at various concentrations)
-
Combination of AZD5153 and olaparib in a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus cell viability.
-
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.
Comet Assay (Single Cell Gel Electrophoresis)
This protocol is used to detect DNA damage in individual cells.
Materials:
-
Ovarian cancer cells treated as described in the cell viability assay.
-
CometAssay® Kit (or individual reagents: low melting point agarose, lysis solution, alkaline electrophoresis buffer)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescent DNA stain (e.g., SYBR® Green)
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., Comet Score)
Procedure:
-
Treat cells with AZD5153, olaparib, or the combination for 48-96 hours.
-
Harvest and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low melting point agarose.
-
Pipette the mixture onto a coated microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and apply a voltage to separate the fragmented DNA from the nucleoid.
-
Neutralize and stain the slides with a fluorescent DNA stain.
-
Visualize the comets under a fluorescence microscope. The "tail" of the comet consists of fragmented DNA, and its length and intensity are proportional to the amount of DNA damage.
-
Quantify the DNA damage by measuring the comet tail length or tail moment using image analysis software.[3]
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or NSG)
-
Ovarian cancer cells (e.g., A2780)
-
Matrigel (optional)
-
AZD5153 (formulated for oral administration)
-
Olaparib (formulated for oral administration)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject ovarian cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into four treatment groups:
-
Vehicle control (oral gavage)
-
AZD5153 alone (oral gavage)
-
Olaparib alone (oral gavage)
-
AZD5153 and olaparib combination (oral gavage)
-
-
Administer the treatments daily or as determined by the drug's pharmacokinetic properties.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for DNA damage markers like γH2AX).
-
Plot tumor growth curves and compare the tumor growth inhibition between the different treatment groups.
Visualizations
Signaling Pathway of Synergistic Action
Caption: Proposed mechanism of synergy between AZD5153 and Olaparib.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing in vitro synergy and DNA damage.
Logical Relationship of the Combination Therapy
Caption: Logical flow from dual drug action to synergistic outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 4. Networking | Docker Docs [docs.docker.com]
- 5. Bacteriocin - Wikipedia [en.wikipedia.org]
- 6. Study Details Page [abbvieclinicaltrials.com]
Application Notes and Protocols for Tacedinaline (CI-994) in Epigenetic Reprogramming Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of Tacedinaline, also known as CI-994, in epigenetic reprogramming research. Initially, it is important to clarify a potential point of confusion: the compound CI-972 is a purine nucleoside phosphorylase (PNP) inhibitor and is not directly implicated in epigenetic reprogramming. It is highly probable that the intended compound of interest is Tacedinaline (CI-994) , a well-characterized Class I histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a pivotal class of molecules in the field of epigenetics, with the ability to remodel chromatin and alter gene expression, making them valuable tools for studying and inducing cellular reprogramming.
Tacedinaline (CI-994) is a potent and selective inhibitor of Class I HDACs, which play a crucial role in the deacetylation of histone proteins. By inhibiting these enzymes, Tacedinaline leads to an accumulation of acetylated histones, resulting in a more open chromatin structure (euchromatin). This relaxed chromatin state allows for the binding of transcription factors and facilitates the expression of genes that can drive changes in cell fate and identity. These notes will detail the mechanism of action, provide quantitative data, and present detailed protocols for the application of Tacedinaline in cell culture-based epigenetic reprogramming studies.
Mechanism of Action
Tacedinaline (CI-994) exerts its effects by inhibiting the enzymatic activity of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] In a normal cellular state, HDACs remove acetyl groups from the lysine residues of histone tails, leading to a condensed chromatin structure (heterochromatin) and transcriptional repression. By binding to the active site of Class I HDACs, Tacedinaline prevents this deacetylation process. The resulting hyperacetylation of histones neutralizes their positive charge, weakening the interaction between histones and the negatively charged DNA backbone. This leads to a more open and transcriptionally active chromatin state, allowing for the expression of genes that may have been silenced. This modulation of gene expression is a fundamental aspect of epigenetic reprogramming.
Quantitative Data
The following tables summarize the inhibitory activity and cytotoxic concentrations of Tacedinaline (CI-994) in various contexts. This data is crucial for designing experiments with appropriate concentrations of the compound.
Table 1: Inhibitory Concentration (IC50) of Tacedinaline (CI-994) against Class I HDACs
| Target | IC50 (µM) | Assay Condition |
| HDAC1 | 0.9 | Recombinant Human Enzyme |
| HDAC2 | 0.9 | Recombinant Human Enzyme |
| HDAC3 | 1.2 | Recombinant Human Enzyme |
| HDAC8 | >20 | Recombinant Human Enzyme |
Data sourced from[2]
Table 2: Growth Inhibition (GI50) and Cytotoxicity (IC50) of Tacedinaline (CI-994) in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | GI50 / IC50 (µM) |
| MDA-MB-231 | Breast Cancer | MTT | 5 days | 0.17 (GI50) |
| PC3 | Prostate Cancer | MTT | 5 days | 0.29 (GI50) |
| HCT116 | Colon Cancer | MTT | - | 4 (IC50) |
| LNCaP | Prostate Cancer | MTT | 2-4 days | 7.4 (IC50) |
| A-549 | Non-small cell lung cancer | MTT | 72 hours | 80 (IC50) |
| LX-1 | Non-small cell lung cancer | MTT | 72 hours | 80 (IC50) |
Experimental Protocols
The following are detailed protocols for the use of Tacedinaline (CI-994) in cell culture for epigenetic reprogramming research.
Protocol 1: General Cell Culture Treatment with Tacedinaline (CI-994)
This protocol outlines the basic steps for treating adherent mammalian cells with Tacedinaline to induce epigenetic modifications.
Materials:
-
Mammalian cell line of interest (e.g., fibroblasts, cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Tacedinaline (CI-994) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates/flasks
-
Sterile DMSO (for vehicle control)
Procedure:
-
Cell Seeding: Seed the cells in the desired culture vessel (e.g., 6-well plate) at a density that will ensure they are in the exponential growth phase (typically 50-70% confluency) at the time of treatment.
-
Preparation of Working Solutions: Prepare fresh dilutions of Tacedinaline (CI-994) from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Also, prepare a vehicle control medium containing the same concentration of DMSO as the highest Tacedinaline concentration.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the prepared medium containing Tacedinaline or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for the specific cell line and experimental goal.
-
Harvesting: After the incubation period, cells can be harvested for downstream analysis such as Western blotting, RNA extraction, or Chromatin Immunoprecipitation (ChIP).
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol is for assessing the effect of Tacedinaline treatment on the levels of histone acetylation.
Materials:
-
Treated and control cell pellets (from Protocol 1)
-
Histone extraction buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Histone Extraction: Extract histones from the cell pellets using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated and total histones overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system. Quantify the band intensities to determine the relative levels of histone acetylation.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the enrichment of acetylated histones at specific gene promoters following Tacedinaline treatment.
Materials:
-
Treated and control cells (from Protocol 1)
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Antibody against specific acetylated histone marks (e.g., anti-acetyl-H3K9)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone mark of interest overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating. Treat with Proteinase K to digest proteins.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Use qPCR to quantify the amount of specific DNA sequences (e.g., gene promoters) in the immunoprecipitated sample relative to an input control. This will determine the enrichment of the histone mark at the target loci.
Conclusion
Tacedinaline (CI-994) is a valuable tool for researchers investigating epigenetic reprogramming. As a potent Class I HDAC inhibitor, it provides a means to modulate chromatin structure and gene expression, thereby influencing cell fate. The protocols and data presented in these application notes offer a solid foundation for designing and conducting experiments aimed at understanding and harnessing the potential of epigenetic modulation in various biological systems. As with any experimental work, optimization of concentrations and incubation times for specific cell types and research questions is recommended.
References
Application Notes and Protocols for the Treatment of Primary Cells with CI-972 Anhydrous
A word of caution: It is important to clarify that CI-972 is not a histone deacetylase (HDAC) inhibitor, but a purine nucleoside phosphorylase (PNP) inhibitor[1][2]. This document provides a protocol for the use of CI-972 as a PNP inhibitor. For researchers interested in HDAC inhibitors, a general protocol for treating primary cells with such compounds is also provided below. A different compound, CI-994, is a known benzamide HDAC inhibitor[3].
Part 1: Treating Primary Cells with CI-972 Anhydrous (PNP Inhibitor)
Introduction
CI-972 is a potent and competitive inhibitor of purine nucleoside phosphorylase (PNP) with a Ki of 0.83 μM[1][2]. PNP is a key enzyme in the purine salvage pathway. Inhibition of PNP leads to an accumulation of deoxyguanosine triphosphate (dGTP) in T-cells, which in turn inhibits ribonucleotide reductase and DNA synthesis, ultimately leading to T-cell selective immunosuppression[1]. These application notes provide a step-by-step guide for the treatment of primary cells, particularly T-lymphocytes, with CI-972 anhydrous.
Data Presentation
Table 1: Recommended Treatment Parameters for CI-972 Anhydrous
| Parameter | Recommended Range | Notes |
| Cell Type | Primary T-lymphocytes (e.g., from PBMCs) | B-cells are significantly less sensitive[1]. |
| Stock Solution Solvent | DMSO | Prepare a high-concentration stock (e.g., 10-50 mM). |
| Working Concentration | 1 - 50 µM | An initial dose-response experiment is critical. IC50 for MOLT-4 T-cells is ~3.0 µM in the presence of 10 µM 2'-deoxyguanosine[1]. |
| Incubation Time | 24 - 72 hours | Dependent on the specific assay and cell type. |
| Co-treatment | 2'-deoxyguanosine (10 µM) | CI-972's inhibitory effect is dependent on the presence of 2'-deoxyguanosine[1]. |
Experimental Protocols
1. Preparation of CI-972 Anhydrous Stock Solution
-
Reconstitution: Prepare a stock solution of CI-972 anhydrous in sterile DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate weight of CI-972 in the calculated volume of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
2. Primary Cell Culture and Treatment
-
Cell Isolation and Culture: Isolate primary T-lymphocytes from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting (MACS) for T-cell enrichment). Culture the cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Seed the primary T-cells in multi-well plates at a density appropriate for the planned downstream assay (e.g., 1 x 10^5 cells/well in a 96-well plate for a proliferation assay).
-
Treatment:
-
Prepare working solutions of CI-972 by diluting the stock solution in complete cell culture medium.
-
It is crucial to co-treat the cells with 2'-deoxyguanosine (final concentration of 10 µM) as the inhibitory activity of CI-972 on T-cell proliferation is dependent on it[1].
-
Add the desired final concentrations of CI-972 and 2'-deoxyguanosine to the cell cultures. Include a vehicle control (DMSO and 2'-deoxyguanosine without CI-972).
-
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired duration (e.g., 48 hours for a proliferation assay).
3. Downstream Assays
-
Proliferation Assay (e.g., ³H-Thymidine Incorporation or CFSE): To assess the inhibitory effect of CI-972 on T-cell proliferation.
-
dGTP Accumulation Measurement: Use HPLC to quantify intracellular dGTP levels, which is a direct downstream effect of PNP inhibition[1][4].
-
Cell Viability Assay (e.g., Trypan Blue or MTT): To determine the cytotoxic effects of the treatment.
Diagrams
References
- 1. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone Deacetylase Inhibitor: Antineoplastic Agent and Radiation Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD 141955 and CI-972: 9-deazaguanine analog purine nucleoside phosphorylase inhibitors. I. Suppression of the human mixed lymphocyte reaction (MLR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Analyzing Cell Cycle Arrest Following CI-972 Anhydrous Treatment Using Flow Cytometry
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
CI-972 anhydrous is a potent and competitive inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.[1] Its investigation as a T-cell selective immunosuppressive agent highlights its potential to influence cellular proliferation.[1] Understanding the impact of novel therapeutic compounds on cell cycle progression is a critical aspect of drug development. Flow cytometry, a powerful technique for single-cell analysis, allows for the precise quantification of cellular DNA content, thereby providing a detailed snapshot of the cell cycle distribution within a population. This application note provides a comprehensive protocol for analyzing cell cycle arrest in cells treated with CI-972 anhydrous using propidium iodide (PI) staining and flow cytometry.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a flow cytometry experiment analyzing the effects of CI-972 anhydrous on the cell cycle of a human T-lymphoblast cell line (e.g., MOLT-4) after 48 hours of treatment.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| CI-972 Anhydrous | 1 | 55.8 ± 2.5 | 28.1 ± 1.9 | 16.1 ± 1.3 |
| CI-972 Anhydrous | 5 | 68.3 ± 3.2 | 19.5 ± 2.0 | 12.2 ± 1.7 |
| CI-972 Anhydrous | 10 | 75.1 ± 2.8 | 12.4 ± 1.6 | 12.5 ± 1.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., human T-lymphoblast cell line)
-
Complete cell culture medium
-
CI-972 anhydrous (MedChemExpress, Cat. No.: HY-118047 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile-filtered
-
70% Ethanol, ice-cold
-
RNase A (DNase-free, e.g., Sigma-Aldrich)
-
Propidium Iodide (PI) staining solution (e.g., from a kit or prepared in-house)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for analyzing cell cycle arrest.
Detailed Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is a widely used method for analyzing DNA content and assessing cell cycle distribution using propidium iodide (PI) staining.[2][3][4]
1. Cell Seeding and Treatment:
-
Seed the cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow the cells to adhere and resume growth overnight.
-
Prepare stock solutions of CI-972 anhydrous in DMSO.
-
Treat the cells with the desired concentrations of CI-972 anhydrous. Include a vehicle control (DMSO) at the same final concentration used for the drug dilutions.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation:
-
Harvest the cells. For suspension cells, transfer the cell suspension to a centrifuge tube. For adherent cells, detach them using trypsin-EDTA, neutralize the trypsin, and then collect the cells.
-
Centrifuge the cells at approximately 300 x g for 5 minutes.[3]
-
Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.
-
Centrifuge again, discard the supernatant, and resuspend the pellet in the residual PBS.
-
While gently vortexing the cell pellet, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.[2][3] This step is crucial for permeabilizing the cells and should be done carefully to prevent cell clumping.[3]
-
Incubate the cells on ice for at least 30 minutes.[2][3] Fixed cells can be stored at -20°C for several weeks.
3. Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cells by resuspending the pellet in 5 ml of PBS and centrifuging again. Repeat this wash step.
-
Resuspend the cell pellet in 1 ml of PI staining solution containing RNase A. A typical staining solution consists of 50 µg/ml PI and 100 µg/ml RNase A in PBS.[2][4] The RNase A is essential to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[5][6]
4. Data Acquisition:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to obtain the best resolution.[3]
-
Collect the data for at least 10,000-20,000 single-cell events.
-
Use a dot plot of the pulse width versus pulse area of the PI signal to gate on single cells and exclude doublets and aggregates.[2][4]
-
Record the PI fluorescence in the appropriate channel (typically FL2 or FL3 on older instruments).
5. Data Analysis:
-
Generate a histogram of the PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][7] The software fits mathematical models to the data to estimate the populations in each phase.
Signaling Pathway
The cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). A simplified diagram illustrating the core cell cycle progression and potential points of arrest is provided below. While the precise mechanism of CI-972-induced cell cycle arrest is not yet fully elucidated, it is hypothesized that as a purine nucleoside phosphorylase inhibitor, it may disrupt nucleotide metabolism, which is essential for DNA synthesis (S phase). This could lead to an arrest in the G1 phase to prevent entry into a compromised S phase.
Caption: Simplified cell cycle and potential point of arrest.
The protocol described provides a robust and reproducible method for assessing the effects of CI-972 anhydrous on cell cycle progression. By utilizing flow cytometry with propidium iodide staining, researchers can obtain quantitative data on the distribution of cells in different phases of the cell cycle, enabling the characterization of potential cell cycle arrest induced by this compound. This information is invaluable for understanding the mechanism of action of CI-972 anhydrous and for its continued development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Flow Cytometry Protocol [sigmaaldrich.com]
Application Notes and Protocols for Quantifying the Efficacy of CI-972 Anhydrous in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CI-972 anhydrous is an investigational compound with potential as an anti-cancer agent. The following application notes provide a comprehensive guide to quantifying its efficacy in vitro. These protocols are designed to assess the compound's impact on cell viability, its mechanism of action through topoisomerase II inhibition, and its ability to induce programmed cell death (apoptosis). The data derived from these assays are crucial for determining the therapeutic potential of CI-972 anhydrous.
Section 1: Cell Viability Assays
Cell viability assays are fundamental in determining the cytotoxic effects of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, AGS)
-
CI-972 anhydrous
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of CI-972 anhydrous (e.g., 0.1, 1, 5, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1]
Data Presentation:
Table 1: IC50 Values of CI-972 Anhydrous in Various Cancer Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| A549 | >100 | 85.3 | 62.1 |
| HCT116 | 45.2 | 21.8 | 9.5 |
| AGS | 68.7 | 35.1 | 15.4 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for CI-972 anhydrous.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Section 2: Topoisomerase II Inhibition Assays
Topoisomerases are enzymes that regulate the topology of DNA and are critical targets for many anti-cancer drugs.[2][3] Assays that measure the inhibition of topoisomerase II can elucidate the mechanism of action of CI-972 anhydrous.
Experimental Protocol: Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA circles. Topoisomerase II relaxes this network, and inhibition of this activity can be visualized by agarose gel electrophoresis.[2][4]
Materials:
-
Human Topoisomerase IIα
-
kDNA
-
10x Topoisomerase II Assay Buffer
-
CI-972 anhydrous
-
Etoposide (positive control)
-
1% Agarose gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
-
Stop Solution/Loading Dye
Procedure:
-
Prepare reaction mixtures containing 1x Topoisomerase II assay buffer, 200 ng kDNA, and varying concentrations of CI-972 anhydrous or etoposide.
-
Initiate the reaction by adding 1 unit of human Topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for 30 minutes.[4]
-
Stop the reaction by adding the Stop Solution/Loading Dye.[4]
-
Load the samples onto a 1% agarose gel and perform electrophoresis.[4]
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.[4]
-
Inhibition is indicated by a dose-dependent decrease in decatenated DNA and an increase in catenated kDNA.[4]
Data Presentation:
Table 2: Quantification of Topoisomerase II Decatenation Inhibition by CI-972 Anhydrous
| Compound | Concentration (µM) | % Inhibition of Decatenation |
| Vehicle Control | - | 0 |
| CI-972 anhydrous | 1 | 15 |
| 10 | 48 | |
| 50 | 89 | |
| Etoposide | 20 | 95 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for CI-972 anhydrous.
Signaling Pathway: Topoisomerase II Inhibition
Caption: Proposed mechanism of CI-972 as a Topoisomerase II poison.
Section 3: Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells. Quantifying apoptosis can provide further evidence of the efficacy of CI-972 anhydrous.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
Materials:
-
Human cancer cell lines
-
CI-972 anhydrous
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with CI-972 anhydrous at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1x Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
Table 3: Apoptosis Induction by CI-972 Anhydrous in HCT116 Cells
| Treatment | Time (h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | 24 | 95.2 | 2.1 | 1.5 | 1.2 |
| CI-972 (IC50) | 24 | 65.8 | 18.5 | 10.3 | 5.4 |
| Vehicle Control | 48 | 94.1 | 2.5 | 1.8 | 1.6 |
| CI-972 (IC50) | 48 | 30.2 | 35.7 | 28.9 | 5.2 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for CI-972 anhydrous.
Logical Relationship: Apoptosis Detection
Caption: Classification of cell states in the Annexin V/PI assay.
These application notes provide a framework for the initial in vitro characterization of CI-972 anhydrous. By quantifying its effects on cell viability, topoisomerase II activity, and apoptosis induction, researchers can gain a comprehensive understanding of its potential as a novel anti-cancer therapeutic. The provided protocols and data presentation formats are intended to guide experimental design and facilitate clear and concise reporting of findings.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Aqueous Solubility of CI 972 Anhydrous
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor aqueous solubility of CI 972 anhydrous. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the aqueous solubility of this compound?
A1: A primary assessment of a new compound's solubility involves determining its equilibrium solubility in various aqueous media. This typically includes deionized water and buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.[1] These initial studies are crucial for understanding the solubility profile of this compound and selecting an appropriate solubility enhancement strategy.
Q2: How does the pH of the solution affect the solubility of an ionizable compound like this compound?
A2: For ionizable compounds, solubility is highly dependent on the pH of the solution.[1][2] Weakly acidic compounds are more soluble at pH values above their acid dissociation constant (pKa), where they exist in their ionized (salt) form. Conversely, weakly basic compounds are more soluble at pH values below their pKa. Therefore, adjusting the pH of the solution is a primary and often effective method to enhance the solubility of ionizable drugs.[1][2]
Q3: What are the main categories of techniques to enhance the solubility of poorly water-soluble compounds?
A3: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[1]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[1][3]
-
Chemical Modifications: These involve changing the chemical properties of the drug through methods like salt formation, derivatization, complexation (e.g., with cyclodextrins), or the use of buffers and pH adjustment.[1][2][3]
-
Other Methods: The use of co-solvents, surfactants, and specialized formulation strategies like self-emulsifying drug delivery systems (SEDDS) are also common.[3][4][5]
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution When Diluting an Organic Stock Solution into an Aqueous Medium.
Possible Cause: This phenomenon, often called "crashing out," occurs because the aqueous medium has a significantly lower capacity to solubilize your hydrophobic compound compared to the pure organic solvent (e.g., DMSO, ethanol).[1]
Solutions:
-
Reduce the Stock Solution Concentration: Lowering the concentration of your stock solution in the organic solvent can prevent precipitation upon dilution.
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[1]
-
Increase Mixing/Agitation: Ensure rapid and thorough mixing at the point of dilution to disperse the compound quickly.
-
Prepare a Solid Dispersion: For a more robust solution, consider preparing a solid dispersion of your compound with a hydrophilic polymer. This can improve its dissolution rate and prevent precipitation.[1]
Issue 2: The Intrinsic Aqueous Solubility of this compound is Too Low for In Vitro or In Vivo Experiments.
Possible Cause: The inherent chemical structure of this compound may lead to poor solubility in water due to high lipophilicity or strong crystal lattice energy.
Solutions:
-
pH Modification: If this compound is ionizable, adjusting the pH of the aqueous solution can significantly increase its solubility.
-
Co-solvent Systems: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[3][4]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.
Quantitative Data Summary
The following tables provide illustrative data on how different formulation strategies can impact the aqueous solubility of a model compound similar to this compound.
Table 1: Effect of pH on the Aqueous Solubility of a Hypothetical Weakly Acidic Compound (pKa = 4.5)
| pH of Buffer | Solubility (µg/mL) |
| 1.2 | 1.5 |
| 4.5 | 15.0 |
| 6.8 | 150.0 |
| 7.4 | 250.0 |
Table 2: Effect of Co-solvent (Ethanol) Concentration on Aqueous Solubility
| Ethanol Concentration (% v/v) | Solubility (µg/mL) |
| 0 | 5.0 |
| 5 | 25.0 |
| 10 | 120.0 |
| 20 | 600.0 |
Experimental Protocols
Protocol 1: Determining the Effect of pH on Solubility
-
Prepare a series of buffers with different pH values (e.g., 1.2, 4.5, 6.8, 7.4).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Weigh the desired amounts of this compound and the hydrophilic polymer (e.g., a 1:5 weight ratio).
-
Dissolve both components in a minimal amount of the organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
A thin film of the solid dispersion will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting solid can be scraped from the flask and ground into a powder for dissolution testing.
Visualizations
References
Technical Support Center: Managing and Mitigating Amonafide (CI 972 Anhydrous)-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating the cytotoxic effects of Amonafide (formerly known as CI 972 anhydrous) in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Amonafide and what is its primary mechanism of action?
Amonafide is a potent anti-cancer agent, classified as a naphthalimide derivative. Its primary mechanism of action is twofold: it acts as a DNA intercalator and a topoisomerase II (Topo II) inhibitor.[1][2] By inserting itself between DNA base pairs, Amonafide distorts the DNA helix, interfering with essential cellular processes like replication and transcription.[3] Furthermore, it stabilizes the complex formed between Topo II and DNA, preventing the re-ligation of DNA strands and leading to the accumulation of DNA double-strand breaks (DSBs).[1][3] This induction of DNA damage ultimately triggers cell cycle arrest and apoptosis.[1]
Q2: How does Amonafide's mechanism differ from classical Topoisomerase II inhibitors like etoposide or doxorubicin?
Amonafide exhibits several key differences from classical Topo II poisons:
-
ATP Independence: Amonafide's inhibition of Topo II is largely independent of ATP, unlike etoposide and doxorubicin.[1]
-
Cleavage Complex Formation: It is believed to act at a step prior to the formation of the stable "cleavable complex" that is characteristic of classical inhibitors.[2]
-
DNA Damage Profile: Amonafide induces high molecular weight DNA fragmentation (50-300 kb), whereas etoposide and daunorubicin cause more extensive cleavage into smaller fragments (<50 kb).
-
Drug Efflux Pumps: Amonafide is not a substrate for P-glycoprotein (Pgp) mediated efflux, a common resistance mechanism that affects many classical Topo II inhibitors.[4]
Q3: What are the typical cellular responses to Amonafide treatment?
The primary cellular responses to Amonafide-induced DNA damage are cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Amonafide characteristically induces a cell cycle arrest at the G2/M phase.[2][4][5][6] This is a DNA damage checkpoint mechanism that prevents cells with damaged DNA from entering mitosis.
-
Apoptosis: Following G2/M arrest, prolonged exposure to Amonafide or high concentrations of the drug leads to the induction of programmed cell death, or apoptosis. This apoptotic pathway is notably p53-independent.[7][8]
Q4: What does "anhydrous" signify in "Amonafide (this compound)"?
The term "anhydrous" simply indicates that the compound is free from water molecules. The cytotoxic properties of Amonafide are inherent to the molecule itself and not dependent on its hydration state. Therefore, managing "anhydrous-induced cytotoxicity" is synonymous with managing the cytotoxicity of Amonafide.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with Amonafide.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lower than expected cytotoxicity or high IC50 values. | Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms, such as altered Topoisomerase II expression or enhanced DNA repair pathways.[2] High Cell Passage Number: Cells at a high passage number can exhibit altered drug sensitivity. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the Amonafide stock solution can lead to degradation.[2] | Confirm Cell Line Sensitivity: Use a positive control cell line known to be sensitive to Amonafide. Use Low-Passage Cells: Always use authenticated, low-passage cells for your experiments. Proper Compound Handling: Store Amonafide stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1] |
| High variability in cell viability assay results (e.g., MTT, XTT). | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. Edge Effects: Evaporation from the outer wells of a microplate. Drug Precipitation: Amonafide may precipitate in the culture medium, especially at high concentrations. | Ensure Uniform Seeding: Create a homogenous single-cell suspension before seeding and ensure consistent volume and cell number in each well. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[9] Check for Precipitation: Visually inspect the drug dilutions and the media in the wells after treatment. If precipitation is observed, prepare fresh dilutions and ensure the final DMSO concentration is non-toxic (typically <0.5%).[1] |
| Atypical cell cycle arrest (e.g., G1 arrest instead of G2/M). | Concentration and Time Dependence: The effects of Amonafide are highly dependent on both the dose and the duration of exposure. Different concentrations or time points may result in different cell cycle profiles. | Perform Dose-Response and Time-Course Experiments: To capture the full dynamics of cell cycle perturbation, test a range of Amonafide concentrations over several time points (e.g., 12, 24, 48, 72 hours). A G2/M arrest is the characteristic response. |
| Difficulty interpreting apoptosis data (Annexin V/PI staining). | Incorrect Compensation Settings: Spectral overlap between FITC (Annexin V) and PI. Suboptimal Staining: Incorrect incubation time or temperature. Loss of Adherent Apoptotic Cells: Detached apoptotic cells are lost during washing steps. | Proper Compensation: Use single-stained controls to set up correct compensation on the flow cytometer. Follow Protocol: Adhere to the recommended incubation time (usually 15 minutes at room temperature in the dark).[9] Collect Supernatant: For adherent cell lines, always collect the culture supernatant, which contains floating apoptotic cells, and combine it with the trypsinized adherent cells before staining.[9] |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of Amonafide in various cancer cell lines. Note that these values can vary depending on the assay method and exposure time.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay | Reference |
| HT-29 | Colon Carcinoma | 4.67 | 72 | MTT | [1] |
| HeLa | Cervical Carcinoma | 2.73 | 72 | MTT | [1] |
| PC-3 | Prostate Cancer | 6.38 | 72 | MTT | [1] |
| K562 | Chronic Myelogenous Leukemia | Not specified | Not specified | MTT | [10] |
| HCT116 | Colon Carcinoma | Not specified | Not specified | MTT | [10] |
| A549 | Non-Small Cell Lung Cancer | Not specified | Not specified | Not specified | [11] |
| MCF7 | Breast Cancer | Not specified | Not specified | Not specified | [11] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of Amonafide on cell proliferation.
Materials:
-
Cells in logarithmic growth phase
-
96-well tissue culture plates
-
Amonafide stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of Amonafide in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the Amonafide dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle following Amonafide treatment.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Amonafide at the desired concentrations for the specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by Amonafide.
Materials:
-
Treated and untreated cells
-
PBS
-
1X Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells with Amonafide as described for the cell cycle analysis.
-
Harvest both floating and adherent cells. Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Signaling Pathways and Experimental Workflows
Amonafide-Induced G2/M Cell Cycle Arrest Pathway
Amonafide-induced DNA double-strand breaks (DSBs) activate the ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM then phosphorylates and activates the checkpoint kinase Chk2. Chk2, in turn, phosphorylates and inactivates the phosphatase Cdc25C, preventing it from activating the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. This leads to cell cycle arrest at the G2/M checkpoint.[5][6]
Caption: Amonafide-induced DNA damage activates the ATM-Chk2 pathway, leading to G2/M cell cycle arrest.
Experimental Workflow for Assessing Amonafide Cytotoxicity
This workflow outlines the key steps to characterize the cytotoxic effects of Amonafide in a sensitive cell line.
Caption: A typical experimental workflow for evaluating the cytotoxic effects of Amonafide in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Naphthalimides Induce G2 Arrest Through the ATM-Activated Chk2-Executed Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthalimides induce G(2) arrest through the ATM-activated Chk2-executed pathway in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into the transcription-independent apoptotic pathway of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53-independent apoptosis induced by paclitaxel through an indirect mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
how to optimize the effective concentration of CI 972 anhydrous for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the effective concentration of CI 972 anhydrous for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: CI 972 is an inhibitor of farnesyltransferase (FTase). Farnesyltransferase is a critical enzyme that attaches a farnesyl group to specific proteins, a process known as farnesylation. This post-translational modification is essential for the proper localization and function of several key signaling proteins, most notably the Ras family of small GTPases. Oncogenic mutations in Ras are common in many cancers, leading to its constitutive activation and promotion of cell proliferation and survival. By inhibiting farnesyltransferase, CI 972 prevents the farnesylation of Ras and other target proteins, thereby disrupting their signaling pathways and exerting anti-proliferative effects.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: As an anhydrous compound, it is crucial to handle CI 972 in a dry environment to prevent hydration, which could affect its stability and activity. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO).[2] To minimize the effects of repeated freeze-thaw cycles, this stock solution should be divided into smaller, single-use aliquots and stored at -20°C or -80°C.[3][4] When preparing working solutions, the DMSO stock should be diluted in the appropriate cell culture medium to the final desired concentration. It is important to ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2]
Q3: What is a typical starting concentration range for CI 972 in cell culture experiments?
A3: The optimal concentration of CI 972 will vary depending on the cell line, experimental duration, and the specific biological endpoint being measured.[2] Based on data from other farnesyltransferase inhibitors, a starting point for a dose-response experiment could be in the nanomolar to low micromolar range. For instance, related compounds like Tipifarnib and Lonafarnib have shown activity in various cell lines with IC50 values in this range. A broad concentration range (e.g., 1 nM to 10 µM) should be tested initially to determine the effective concentration for your specific experimental setup.[5]
Q4: How stable is CI 972 in cell culture medium during a long-term experiment?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of CI 972 activity over time | - Compound degradation: CI 972 may degrade in the aqueous environment of the cell culture medium at 37°C.- Metabolism by cells: Cells may metabolize the compound over time, reducing its effective concentration. | - Replace the cell culture medium with fresh CI 972-containing medium every 48-72 hours.- If possible, measure the concentration of CI 972 in the conditioned medium over time using analytical methods like LC-MS to determine its degradation rate. |
| High variability between experiments | - Inconsistent stock solution: Repeated freeze-thaw cycles of the main stock solution can lead to degradation or precipitation.- Cell culture variations: Differences in cell passage number, seeding density, or growth phase can affect cellular response to the inhibitor.[8] | - Use single-use aliquots of the stock solution for each experiment.[3]- Standardize cell culture procedures, including using cells within a narrow passage number range and ensuring consistent seeding density. |
| Observed cytotoxicity at expected effective concentrations | - Off-target effects: At higher concentrations, inhibitors can have off-target effects leading to toxicity.- Solvent toxicity: The final concentration of DMSO in the culture medium may be too high.[2] | - Perform a dose-response curve to determine the concentration at which toxicity is observed and work below that level.- Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%) and include a vehicle control (medium with the same DMSO concentration without the inhibitor) in all experiments. |
| No or weak effect of CI 972 | - Suboptimal concentration: The concentration used may be too low to effectively inhibit farnesyltransferase in the specific cell line.- Cell permeability: The compound may have poor permeability into the cells.- Alternative prenylation: Some proteins, like K-Ras and N-Ras, can be alternatively prenylated by geranylgeranyltransferase I (GGTase I) when farnesyltransferase is inhibited, thus bypassing the effect of the inhibitor. | - Perform a dose-response experiment with a wider and higher range of concentrations.- Increase the incubation time.- Consider using CI 972 in combination with a GGTase I inhibitor to block the alternative prenylation pathway. |
Data Presentation
Table 1: Representative IC50 Values for Farnesyltransferase Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Tipifarnib | H358 | Lung Adenocarcinoma | ~0.05 |
| Tipifarnib | SW1573 | Lung Adenocarcinoma | ~0.01 |
| Lonafarnib | C2C12 (myotubes) | N/A (muscle cell line) | ~2 |
| FTS Amide | Panc-1 | Pancreatic Cancer | 20 |
| FTS Amide | U87 | Glioblastoma | 10 |
Note: This data is for related farnesyltransferase inhibitors and should be used as a reference for determining the starting concentration range for CI 972. The optimal concentration for CI 972 must be determined empirically for each cell line and experimental condition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Environment: Work in a clean, dry environment, preferably in a fume hood with low humidity, to handle the anhydrous compound.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in sterile, tightly sealed microcentrifuge tubes. The aliquot volume should be sufficient for one experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Optimal CI 972 Concentration (IC50) using a Cell Viability Assay
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.
-
Serial Dilution: Prepare a series of dilutions of the CI 972 stock solution in complete cell culture medium. A common approach is to prepare 2X final concentrations. For example, to achieve final concentrations of 1, 10, 100, 1000, and 10000 nM, prepare 2, 20, 200, 2000, and 20000 nM solutions.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared CI 972 dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration as the highest CI 972 concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 72 hours, with medium changes every 48 hours if necessary).
-
Viability Assay: At the end of the incubation period, assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the logarithm of the CI 972 concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration that causes 50% inhibition of cell viability.
Visualizations
Caption: Mechanism of action of CI 972.
Caption: Workflow for determining the optimal concentration.
Caption: Troubleshooting logic for experimental optimization.
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
common degradation pathways for CI 972 anhydrous and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of CI 972 anhydrous. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Chemical Identity: this compound is identified as 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one, a purine nucleoside phosphorylase (PNP) inhibitor. Given the limited publicly available stability data for this specific molecule, the following guidance is based on the known degradation pathways of structurally related compounds, such as purine analogs and pyrrolo[3,2-d]pyrimidines, as well as established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, a pyrrolo[3,2-d]pyrimidine core with amino and thienyl substituents, the most probable degradation pathways for this compound are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The amide bond within the pyrimidinone ring and the exocyclic amino groups may be susceptible to hydrolysis under acidic or basic conditions. This can lead to ring opening or deamination.
-
Oxidation: The electron-rich pyrrole and thiophene rings, as well as the amino groups, are potential sites for oxidation. Oxidizing agents or exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of N-oxides, hydroxylated species, or other oxidative degradation products. The degradation of purine bases by oxidation via xanthine oxidase to form uric acid is a known metabolic pathway and similar oxidative degradation can occur chemically.[1][2][3]
-
Photolysis: Compounds with heterocyclic aromatic ring systems are often susceptible to photodegradation. Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products.
Q2: I am observing unexpected peaks in my HPLC analysis of a CI 972 sample. What could be the cause?
A2: Unexpected peaks in your chromatogram are likely degradation products. To identify the cause, consider the following:
-
Review your experimental conditions: Have you recently changed the pH of your solution? Has the sample been exposed to light or elevated temperatures for an extended period? Was the sample prepared fresh?
-
Consider excipient incompatibility: If you are working with a formulation, impurities or reactive functional groups in the excipients could be reacting with CI 972. Common culprits include peroxides in polymers or aldehydes in sugars.
-
Perform a forced degradation study: To systematically identify the degradation products, a forced degradation study is recommended. This will help you to generate the potential degradants and develop a stability-indicating analytical method.
Q3: How can I prevent the degradation of this compound during storage and in my experiments?
A3: To minimize degradation, the following precautions are recommended:
-
Storage Conditions: Store this compound in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, use of amber vials is recommended to prevent photodegradation.
-
pH Control: Maintain the pH of solutions within a neutral range (pH 6-8), unless your experimental protocol requires otherwise. Buffer your solutions to prevent pH shifts.
-
Inert Atmosphere: For long-term storage of solutions or for sensitive experiments, purging the container with an inert gas like nitrogen or argon can help to prevent oxidative degradation.
-
Excipient Selection: If preparing formulations, ensure to conduct compatibility studies with your chosen excipients. Select high-purity excipients with low levels of reactive impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results over time. | Degradation of CI 972. | 1. Verify storage conditions (temperature, light, humidity). 2. Prepare fresh solutions for each experiment. 3. Develop and use a validated stability-indicating HPLC method to track the purity of your material. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Correlate the appearance of new peaks with any changes in experimental conditions (pH, temperature, light exposure). 2. Conduct a forced degradation study to identify the degradation products. 3. Characterize the structure of the degradants using LC-MS or other spectroscopic techniques. |
| Discoloration or change in physical appearance of the solid or solution. | Significant degradation has occurred. | 1. Do not use the material for experiments. 2. Investigate the cause of degradation based on storage and handling history. 3. Obtain a fresh batch of this compound. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder and the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable HPLC method.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating CI 972 from its degradation products.
Starting HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 minutes) and optimize based on the separation of degradant peaks. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance for CI 972 |
| Column Temperature | 30°C |
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for the quantification of CI 972 and its degradation products.[5][6][7]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability assessment of this compound.
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijtsrd.com [ijtsrd.com]
Technical Support Center: In Vivo Toxicity and Adverse Effects of CI-994 (Tacedinaline) and NCGC00413972
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity and adverse effects of CI-994 (Tacedinaline), which is understood to be the active compound corresponding to CI 972 anhydrous, and NCGC00413972. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Section 1: CI-994 (Tacedinaline / this compound)
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CI-994?
CI-994, also known as Tacedinaline, is a selective inhibitor of class I histone deacetylases (HDACs), with IC50 values of 0.9, 0.9, and 1.2 µM for HDAC1, HDAC2, and HDAC3, respectively.[1][2][3][4] It shows significantly less activity against HDAC8 (IC50 >20 µM).[1][3] This inhibition leads to changes in gene expression, which can induce apoptosis and reduce cell proliferation in cancer cells.
Q2: What are the dose-limiting toxicities of CI-994 observed in preclinical studies?
The dose-limiting toxicity of CI-994 in both rats and dogs is bone marrow suppression.[1]
Q3: What are the most common adverse effects of CI-994 in vivo?
In preclinical studies involving Wistar rats and beagle dogs, the most frequently observed adverse effects at mid to high doses included neutropenia, lymphocytopenia, thrombocytopenia, lymphoid depletion, bone marrow hypocellularity, and testicular degeneration.[1] Severe clinical signs and mortality were seen at the highest doses (15 mg/kg in rats and 5 mg/kg in dogs) starting around Day 10 of daily administration.[1]
Troubleshooting In Vivo Studies with CI-994
Q4: We are observing significant weight loss and decreased appetite in our study animals. Is this a known effect of CI-994?
Yes, severe clinical signs, which can include weight loss and decreased appetite, have been reported, particularly at higher doses.[1] It is crucial to monitor the clinical condition of the animals daily. If severe signs are observed, consider dose reduction or temporary cessation of treatment, depending on the study protocol.
Q5: Our complete blood counts (CBCs) are showing a sharp decrease in neutrophils and platelets. What is the expected timeline for this, and is it reversible?
Neutropenia and thrombocytopenia are expected toxicities of CI-994, consistent with its dose-limiting effect on the bone marrow.[1] Interestingly, in a two-week study in dogs, neutrophil counts began to return to control levels in the second week despite continued treatment.[1] Most of the observed hematological changes were reversible within a 4-week (rat) or 9-week (dog) recovery period.[1] Testicular effects, however, were not reversible within this timeframe.[1]
Quantitative Toxicity Data for CI-994
Table 1: Summary of Preclinical Toxicity Findings for CI-994
| Species | Doses Administered | Key Findings | Reversibility |
| Wistar Rat | 1.5, 5, and 15 mg/kg (oral, daily for 2 weeks) | Mid and High Doses: Neutropenia, lymphocytopenia, thrombocytopenia, lymphoid depletion, bone marrow hypocellularity, testicular degeneration. All Doses: Splenic hematopoietic depletion. High Dose: Epithelial cell necrosis in various tissues, mortality starting Day 10. | Most changes reversible within a 4-week recovery period, except for testicular effects.[1] |
| Beagle Dog | 0.5, 2, and 5 mg/kg (oral, daily for 2 weeks) | Mid and High Doses: Neutropenia, lymphocytopenia, thrombocytopenia, lymphoid depletion, bone marrow hypocellularity, testicular degeneration, abnormal myeloid and megakaryocyte maturation. 2 mg/kg: Myeloid and megakaryocyte hyperplasia. High Dose: Mortality starting Day 10. | Most changes reversible within a 9-week recovery period, except for testicular effects.[1] |
Experimental Protocols
Preclinical Toxicity Study of CI-994
-
Objective: To assess the preclinical toxicity of orally administered CI-994 in rats and dogs.
-
Test Animals: Wistar rats (10/sex/dose) and beagle dogs (3/sex/dose).
-
Drug Formulation: Administered as oral suspensions to rats and in capsules to dogs.
-
Dosing Regimen: Once daily for two weeks.
-
Dosage Levels:
-
Rats: 1.5, 5, and 15 mg/kg.
-
Dogs: 0.5, 2, and 5 mg/kg.
-
-
Monitoring:
-
Clinical: Daily observation for signs of toxicity and mortality.
-
Hematology & Clinical Chemistry: Blood samples collected for analysis.
-
Pathology: Gross necropsy and histopathological examination of tissues.
-
-
Recovery Period: A 4-week recovery period for rats and a 9-week period for dogs were included to assess the reversibility of findings.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Strategies to Enhance the Therapeutic Efficacy of CI-972 Anhydrous
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with CI-972 anhydrous. Our goal is to help you optimize your experimental protocols and enhance the therapeutic efficacy of this purine nucleoside phosphorylase (PNP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CI-972?
A1: CI-972 is an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway. By inhibiting PNP, CI-972 prevents the breakdown of deoxyguanosine. In T-cells, this leads to an accumulation of deoxyguanosine triphosphate (dGTP), which is cytotoxic and induces apoptosis. This selective toxicity towards T-cells makes CI-972 a potential T-cell selective immunosuppressive agent.[1]
Q2: Why is the addition of 2'-deoxyguanosine (dGuo) necessary in my in vitro experiments?
A2: The cytotoxic effect of CI-972 on T-cells is dependent on the intracellular accumulation of dGTP. Since CI-972 blocks the degradation of deoxyguanosine, the presence of an exogenous source of deoxyguanosine is required for the accumulation of the toxic metabolite dGTP. Without the addition of dGuo, the inhibitory effect of CI-972 on T-cell proliferation will be minimal.
Q3: What are the known mechanisms of resistance to PNP inhibitors like CI-972?
A3: Resistance to PNP inhibitors can develop through several mechanisms. One key mechanism is the upregulation of the human equilibrative nucleoside transporter 1 (hENT1), which can alter the intracellular concentration of the drug and its substrates.[2] Another potential mechanism is the amplification of the PNP gene or mutations in the drug-binding site of the PNP enzyme, which can reduce the inhibitor's efficacy.
Q4: What are some potential combination therapies to enhance the efficacy of CI-972?
A4: To enhance its immunosuppressive effects, CI-972 could potentially be combined with other immunosuppressive agents that have different mechanisms of action.[3][4][5] For immuno-oncology applications, combining PNP inhibitors with checkpoint modulators (e.g., anti-PD-1, anti-CTLA-4) is a potential strategy to enhance anti-tumor immune responses.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in T-cell proliferation assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before plating and use a reliable cell counting method. Allow cells to adapt for a few hours before adding CI-972. |
| Suboptimal concentration of 2'-deoxyguanosine (dGuo). | Perform a dose-response titration of dGuo in the presence of a fixed concentration of CI-972 to determine the optimal concentration for your specific cell line and experimental conditions. | |
| CI-972 anhydrous instability in culture media. | Prepare fresh stock solutions of CI-972 in a suitable solvent like DMSO for each experiment. When diluting in culture media, ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). | |
| Loss of CI-972 activity over time in culture. | Development of resistance in the cell line. | Regularly check for resistance by determining the IC50 of CI-972. If resistance is suspected, analyze the expression of hENT1 or sequence the PNP gene. Consider using a fresh batch of cells. |
| Degradation of CI-972. | Store CI-972 anhydrous under appropriate conditions (cool, dry, and dark). Prepare fresh dilutions from a concentrated stock for each experiment. | |
| Low potency of CI-972 observed. | Cell line is not sensitive to PNP inhibition. | Confirm that the T-cell line used is sensitive to dGTP-induced apoptosis. |
| Incorrect assay setup. | Ensure the presence of an adequate concentration of 2'-deoxyguanosine. Verify the viability of the cells before and during the experiment. Include appropriate positive and negative controls. |
Data Presentation
Table 1: Comparative IC50 Values of PNP Inhibitors in a Human Mixed Lymphocyte Reaction (MLR) Assay
| Compound | IC50 with 15 µM GdR (µM) | IC50 without GdR (µM) |
| PD 141955 | 2.8 | 12.8 |
| CI-972 | > 30 | > 30 |
GdR: Deoxyguanosine. Data from Wilburn et al., 1993.[2]
Table 2: Reference IC50 Values for the PNP Inhibitor Forodesine in T-Lymphoblastic Leukemia Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| CCRF-CEM | 4.2 | >5 x 10^5 | >119,047 |
| MOLT-4 | 8.0 | >5 x 10^5 | >62,500 |
This data for forodesine is provided as a reference for a potent PNP inhibitor and may help in designing experiments with CI-972.[2]
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol provides a general framework for assessing the inhibitory effect of CI-972 on T-cell proliferation using a dye dilution assay with flow cytometry.
Materials:
-
CI-972 anhydrous
-
2'-deoxyguanosine (dGuo)
-
T-cell line (e.g., MOLT-4) or primary T-cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
Cell proliferation dye (e.g., CFSE)
-
T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies or PHA)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Harvest T-cells and wash with PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add cell proliferation dye (e.g., CFSE to a final concentration of 1-5 µM).
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells twice with complete medium.
-
-
Cell Seeding and Treatment:
-
Resuspend the stained cells in complete medium at an appropriate density (e.g., 1 x 10^6 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of CI-972 anhydrous in complete medium. Also, prepare a solution of dGuo (e.g., 10-20 µM final concentration).
-
Add 50 µL of the CI-972 dilutions and 50 µL of the dGuo solution to the respective wells.
-
Include appropriate controls: unstimulated cells, stimulated cells with vehicle control, and cells with dGuo only.
-
-
T-cell Stimulation:
-
Add 50 µL of the T-cell activation stimulus to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Analyze the samples on a flow cytometer. Proliferation is measured by the successive halving of the fluorescence intensity of the cell proliferation dye in daughter cells.
-
Protocol 2: Intracellular dGTP Accumulation Assay by HPLC-MS/MS
This protocol describes the extraction and quantification of intracellular dGTP levels following treatment with CI-972.
Materials:
-
CI-972 anhydrous
-
2'-deoxyguanosine (dGuo)
-
T-cell line (e.g., CCRF-CEM)
-
Complete cell culture medium
-
Ice-cold 60% Methanol
-
HPLC-grade water and acetonitrile
-
Ammonium acetate and ammonium hydroxide
-
dGTP standard
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Cell Culture and Treatment:
-
Seed T-cells at an appropriate density in culture flasks.
-
Treat the cells with CI-972 and dGuo at the desired concentrations and for various time points (e.g., 4, 8, 24 hours).
-
Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
-
Nucleotide Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold 60% methanol.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to lyse the cells and precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the nucleotides.
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Quantification by HPLC-MS/MS:
-
Reconstitute the dried nucleotide extract in the initial mobile phase.
-
Prepare a standard curve using the dGTP standard.
-
Analyze the samples and standards by HPLC-MS/MS. The mobile phase typically consists of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[6]
-
Visualizations
Caption: Mechanism of action of CI-972 in T-cells.
Caption: Experimental workflow for a T-cell proliferation assay.
Caption: Troubleshooting flowchart for low CI-972 efficacy.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bcrj.org.br [bcrj.org.br]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Preventing Compound Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media. While the following information is broadly applicable, it is structured to address challenges with a hypothetical hydrophobic compound, referred to as "Compound X (e.g., CI 972 anhydrous)".
Troubleshooting Guides
Issue: Immediate Precipitation of Compound X Upon Addition to Cell Culture Media
Question: I dissolved Compound X in a solvent to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation upon addition of a solvent-dissolved compound to aqueous cell culture media is a common problem, particularly with hydrophobic compounds. This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the solvent is diluted.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Compound X in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of Compound X. Determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for dilutions.[2] |
| High Solvent Concentration in Final Solution | While a solvent like DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][2] This may require making a more dilute stock solution. |
| pH of the Media | The pH of the cell culture medium may be unfavorable for keeping the compound in solution. | Check the pKa of your compound. If it is an ionizable compound, the pH of the media can significantly affect its solubility. Consider using a different buffer system or adjusting the media pH, but be mindful of the impact on cell health. |
Issue: Delayed Precipitation of Compound X in the Incubator
Question: My media with Compound X looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH or temperature, or interactions with media components.[1]
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | Compound X may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1] | If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation of certain compounds. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including Compound X, potentially exceeding its solubility limit.[2] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Compound Instability | The compound may be degrading over time into less soluble byproducts. | Assess the stability of Compound X under your specific culture conditions (37°C, 5% CO2, etc.). Consider preparing fresh media with the compound more frequently. |
| Cellular Metabolism | Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
-
Prepare a high-concentration stock solution of Compound X in a suitable solvent (e.g., 100 mM in DMSO).
-
Prepare a series of dilutions of the stock solution in your cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000, etc.).
-
Visually inspect each dilution immediately for any signs of precipitation.
-
Incubate the dilutions at 37°C for a period that mimics your experimental timeline (e.g., 24, 48, 72 hours).
-
After incubation, visually inspect the solutions again for any delayed precipitation.
-
The highest concentration that remains clear after incubation is the maximum soluble concentration under your experimental conditions.
Protocol 2: Serial Dilution for Adding Compound X to Media
-
Prepare a High-Concentration Stock Solution: Dissolve Compound X in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[1] To minimize the risk of precipitation, first dilute your high-concentration stock in the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration.
-
Prepare the Final Working Solution: Add a small volume of the intermediate dilution to the main volume of pre-warmed medium while gently vortexing to achieve your final desired concentration.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve my hydrophobic compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic compounds for use in cell culture.[1] However, it is important to keep the final concentration of DMSO in the culture medium low (ideally below 0.1%) to avoid cellular toxicity.[1] Other solvents like ethanol or methanol can also be used, but their volatility and toxicity should be carefully considered.
Q2: Can I use serum to help solubilize my compound?
A2: Yes, serum components like albumin can bind to hydrophobic compounds and help keep them in solution. If you are working with a serum-containing medium, this can be beneficial. However, if your experiment requires serum-free conditions, you may need to consider other solubilization strategies.
Q3: What are some common components in cell culture media that can cause precipitation?
A3: High concentrations of salts, particularly calcium and phosphate, can lead to the formation of insoluble precipitates.[3][4] Changes in pH can also affect the solubility of various media components.[3]
Q4: Can I filter out the precipitate and use the remaining solution?
A4: It is generally not recommended to filter out the precipitate. The formation of a precipitate means that the concentration of your compound in the solution is unknown and likely lower than intended, which will affect the accuracy and reproducibility of your experimental results.
Q5: How can I prevent my media from becoming turbid in general?
A5: Turbidity in cell culture media can be caused by contamination (bacterial, fungal, or yeast) or by the precipitation of media components.[3] To prevent precipitation, avoid repeated freeze-thaw cycles of media and serum, ensure proper storage temperatures, and be cautious when adding supplements, as the order of addition can sometimes matter.[3]
Visualizations
Caption: A recommended workflow for preparing cell culture media with a hydrophobic compound to minimize precipitation.
Caption: A logical diagram to troubleshoot the potential causes of compound precipitation in cell culture media.
References
reducing experimental variability in CI 972 anhydrous treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability when working with anhydrous CI-972.
Frequently Asked Questions (FAQs)
Q1: What is CI-972 and what is its mechanism of action?
CI-972 is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP). As a 9-deazaguanine analog, its primary mechanism of action is the inhibition of the PNP enzyme, which is a key component of the purine salvage pathway.[1] This pathway is crucial for the recycling of purines. By blocking PNP, CI-972 disrupts this pathway, leading to an accumulation of certain metabolites that can be toxic to rapidly dividing cells, particularly T-cells. This makes it a compound of interest for T-cell selective immunosuppression.
Q2: What is the difference between anhydrous and monohydrate forms of CI-972?
The primary difference lies in the presence of water within the crystal structure.
-
Anhydrous CI-972: This form does not contain water molecules in its crystal lattice. It is generally more sensitive to humidity and may be more hygroscopic (readily absorbs moisture from the atmosphere).
-
CI-972 Monohydrate: This form contains one molecule of water for every molecule of CI-972. This integrated water can contribute to the stability of the crystal structure.
The choice between the two forms can impact solubility, stability, and dissolution rates, which are critical factors in experimental consistency.
Q3: How should anhydrous CI-972 be handled and stored to minimize variability?
Due to its potential hygroscopicity, proper handling and storage of anhydrous CI-972 are critical to prevent unintended hydration, which can alter its properties.
-
Storage: Store in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel) to maintain a low-humidity environment.
-
Handling: When weighing and preparing solutions, work in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier. Minimize the time the container is open to the atmosphere.
-
Solvent Preparation: Use anhydrous grade solvents for preparing stock solutions to prevent the introduction of water.
Q4: What are the best practices for preparing stock solutions of anhydrous CI-972?
To ensure consistency, follow these steps:
-
Equilibrate the container of anhydrous CI-972 to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weigh the required amount of the compound quickly and accurately in a low-humidity environment.
-
Use anhydrous dimethyl sulfoxide (DMSO) or another suitable anhydrous organic solvent to prepare a concentrated stock solution.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
High variability in the half-maximal inhibitory concentration (IC50) is a common issue in enzyme inhibition assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Compound Concentration | Verify the accuracy of the balance used for weighing. Prepare fresh stock solutions using anhydrous solvents. Perform serial dilutions carefully and consistently. |
| Hydration of Anhydrous Compound | Ensure proper storage and handling of the anhydrous CI-972 in a low-humidity environment. Consider preparing stock solutions in a glove box. |
| Enzyme Activity Variation | Use a consistent source and lot of purine nucleoside phosphorylase (PNP). Ensure the enzyme is properly stored and handled to maintain its activity. Run a positive control with a known PNP inhibitor. |
| Substrate Concentration Fluctuation | Prepare fresh substrate solutions for each experiment. Ensure the final substrate concentration in the assay is consistent and appropriate for the enzyme kinetics. |
| Assay Conditions | Maintain consistent incubation times, temperatures, and pH across all experiments. |
Issue 2: Poor Solubility or Precipitation of CI-972 in Aqueous Buffers
Anhydrous compounds can sometimes exhibit different solubility profiles compared to their hydrated forms.
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO. When diluting into aqueous assay buffers, ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all samples. |
| "Salting Out" Effect | High salt concentrations in the assay buffer can sometimes reduce the solubility of organic compounds. If possible, test the effect of slightly lower salt concentrations on both compound solubility and enzyme activity. |
| pH-Dependent Solubility | The solubility of CI-972 may be influenced by the pH of the buffer. Determine the optimal pH for both compound solubility and enzyme activity. |
Experimental Protocols
Protocol: Purine Nucleoside Phosphorylase (PNP) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of CI-972 on PNP.
Materials:
-
Anhydrous CI-972
-
Purine Nucleoside Phosphorylase (PNP) enzyme
-
Inosine (or another suitable PNP substrate)
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Anhydrous DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare CI-972 Stock Solution: Dissolve anhydrous CI-972 in anhydrous DMSO to a concentration of 10 mM.
-
Serial Dilutions: Perform serial dilutions of the CI-972 stock solution in the assay buffer to achieve the desired final concentrations for the IC50 curve.
-
Enzyme and Substrate Preparation: Prepare working solutions of PNP and inosine in the assay buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted CI-972 or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 25 µL of the PNP enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the inosine substrate solution to each well.
-
-
Detection: Monitor the rate of the reaction by measuring the change in absorbance at a specific wavelength (e.g., 293 nm for the conversion of inosine to hypoxanthine) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of CI-972. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Solubility of Anhydrous CI-972 in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Anhydrous DMSO | > 50 |
| Anhydrous Ethanol | ~ 5 |
| Water | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | < 0.1 |
Note: This data is illustrative and should be experimentally determined.
Table 2: Factors Influencing Experimental Variability in PNP Assays
| Factor | Potential Impact on Results | Recommended Control Measure |
| Compound Hydration | Decreased potency (higher IC50) | Strict anhydrous handling and storage |
| Solvent Effects | Inhibition or activation of the enzyme | Keep final DMSO concentration low and consistent (<1%) |
| Temperature Fluctuations | Altered enzyme kinetics | Use a temperature-controlled incubator and plate reader |
| Pipetting Errors | Inaccurate concentrations | Calibrate pipettes regularly and use proper technique |
Visualizations
Caption: Experimental workflow for determining the IC50 of CI-972.
Caption: Simplified signaling pathway of PNP inhibition by CI-972.
References
Technical Support Center: Troubleshooting Inconsistent Dose-Response Curves with CI-972 Anhydrous
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent dose-response curves observed in experiments with CI-972 anhydrous. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is CI-972 anhydrous and what is its mechanism of action?
Currently, publicly available information on a compound specifically named "CI-972 anhydrous" is limited. It is crucial to ascertain the nature of this compound, as its mechanism of action is a key factor in designing and troubleshooting experiments. Based on similar compound nomenclature and common research areas, it may be a topoisomerase inhibitor. Topoisomerase inhibitors can interfere with the DNA replication process, leading to cell death in rapidly dividing cells.[1][2] Understanding whether CI-972 anhydrous acts as a topoisomerase I or II inhibitor, or has a different mechanism entirely, is the first step in troubleshooting.
Q2: My dose-response curves for CI-972 anhydrous are not reproducible. What are the common causes?
Inconsistent dose-response curves can stem from several factors, including:
-
Experimental Variability: Inconsistent cell densities, passage numbers, or cell health can significantly impact results in cell-based assays.[3]
-
Reagent Quality and Handling: Degradation of CI-972 anhydrous due to improper storage, or issues with solvent and media quality can lead to variability.
-
Procedural Differences: Minor variations in incubation times, reagent addition, and plate reading can cause significant shifts in the dose-response curve.
-
Data Analysis: Incorrectly applied curve-fitting models can lead to misinterpretation of the data.[4][5]
Q3: The IC50 value for CI-972 anhydrous shifts between experiments. Why is this happening?
A shifting IC50 value is a common issue and can be attributed to:
-
Enzyme/Substrate Concentration (for biochemical assays): The concentration of the target enzyme and its substrate can influence the apparent IC50.[3]
-
Cell Type and Health (for cell-based assays): Different cell lines can exhibit varying sensitivities to a compound.[3] The health and metabolic state of the cells are also critical.
-
Incubation Time: For compounds with a time-dependent mechanism of action, such as covalent inhibitors, the incubation time will directly affect the IC50 value.[3]
Q4: The slope of my dose-response curve is very shallow or steep. What does this indicate?
The slope of the dose-response curve (Hill slope) provides information about the binding dynamics of the compound.
-
Shallow Slope: This may indicate positive cooperativity, multiple binding sites with different affinities, or potential experimental artifacts such as compound degradation or insolubility at higher concentrations.
-
Steep Slope: A steep slope suggests high cooperativity in the binding of the compound to its target.[6]
It's important to ensure your data points cover the full range of the curve, from no effect to maximal effect, to accurately determine the slope.[4]
Q5: My dose-response curve does not reach 100% inhibition at high concentrations of CI-972 anhydrous. What could be the problem?
A partial or incomplete dose-response curve can be due to several factors:[3]
-
Solubility Issues: The compound may be precipitating out of solution at higher concentrations.
-
Off-Target Effects: At high concentrations, the compound may have effects that counteract its primary inhibitory activity.
-
High Target Turnover: If the target protein is rapidly synthesized, the inhibitor may not be able to achieve full inhibition.[3]
-
Assay Interference: The compound may interfere with the assay detection method (e.g., fluorescence, luminescence).
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during dose-response experiments with CI-972 anhydrous.
Problem Area 1: Reagent and Compound Preparation
| Question | Possible Causes | Recommended Solutions |
| Is the CI-972 anhydrous stock solution prepared correctly and stable? | - Inaccurate weighing of the compound.- Use of an inappropriate solvent.- Compound degradation due to improper storage (light, temperature, moisture).- Repeated freeze-thaw cycles. | - Use a calibrated analytical balance.- Confirm the recommended solvent for CI-972 anhydrous.- Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.- Store the stock solution as recommended by the manufacturer, protected from light and moisture. |
| Are the serial dilutions accurate? | - Pipetting errors.- Incomplete mixing of solutions. | - Use calibrated pipettes and proper pipetting techniques.- Thoroughly mix each dilution before preparing the next. |
Problem Area 2: Cell-Based Assay Conditions
| Question | Possible Causes | Recommended Solutions |
| Are the cells healthy and at a consistent density? | - High cell passage number leading to genetic drift.- Inconsistent cell seeding density across wells.- "Edge effects" in the microplate. | - Use cells with a low passage number.- Ensure a homogenous cell suspension before plating.- To minimize edge effects, avoid using the outer wells of the plate or fill them with a buffer.[3] |
| Is the incubation time appropriate? | - Insufficient incubation time for the compound to exert its effect.- Excessively long incubation time leading to cytotoxicity or compound degradation. | - Perform a time-course experiment to determine the optimal incubation time for CI-972 anhydrous with your specific cell line. |
Problem Area 3: Data Acquisition and Analysis
| Question | Possible Causes | Recommended Solutions |
| Is the data analysis method appropriate for the experimental results? | - Using a three-parameter fit when a four-parameter model is needed (or vice versa).- Not constraining the top and bottom plateaus of the curve when they are known. | - Visually inspect the curve to determine if the data defines both the top and bottom plateaus.[4]- If the data does not define the plateaus, constrain them to 0 and 100 (for normalized data).[4]- Use appropriate statistical software (e.g., GraphPad Prism) for curve fitting. |
| Are there outliers in the data? | - Technical errors during the experiment.- Biological variability. | - Identify and consider removing statistical outliers.- Increase the number of replicates to improve statistical power. |
Experimental Protocols
General Protocol for a Cell-Based Dose-Response Assay
This protocol provides a general framework. It should be optimized for your specific cell line and experimental conditions.
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density.
-
Plate the cells in a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of CI-972 anhydrous in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of CI-972 anhydrous to the wells. Include a vehicle control (medium with solvent only).
-
Incubate for the predetermined optimal time.
-
-
Assessing Cell Viability:
-
Use a suitable cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the output signal (e.g., absorbance, luminescence).
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a sigmoidal dose-response model (e.g., four-parameter logistic regression) to determine the IC50 value.[4]
-
Visualizations
Caption: A flowchart for troubleshooting inconsistent dose-response curves.
Caption: A hypothetical signaling pathway for a topoisomerase inhibitor.
References
- 1. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. graphpad.com [graphpad.com]
- 5. researchgate.net [researchgate.net]
- 6. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
Validation & Comparative
Comparative Analysis of CI-972 Anhydrous and Decitabine in Acute Myeloid Leukemia Cells
A Head-to-Head Look at Two Distinct Therapeutic Strategies
At a Glance: Key Differences
The fundamental difference between CI-972 anhydrous and decitabine lies in their molecular targets and subsequent cellular effects. Decitabine directly modifies the epigenome by inhibiting DNA methylation, leading to the re-expression of tumor suppressor genes. In contrast, CI-972 anhydrous disrupts a key metabolic pathway, the purine salvage pathway, inducing apoptosis through the accumulation of a toxic metabolite.
| Feature | CI-972 Anhydrous | Decitabine |
| Drug Class | Purine Nucleoside Phosphorylase (PNP) Inhibitor | DNA Methyltransferase (DNMT) Inhibitor (Hypomethylating Agent) |
| Primary Target | Purine Nucleoside Phosphorylase (PNP) | DNA Methyltransferase 1 (DNMT1) |
| Mechanism of Action | Competitive inhibition of PNP, leading to the accumulation of deoxyguanosine triphosphate (dGTP), which induces apoptosis. | Incorporation into DNA and irreversible inhibition of DNMT1, leading to global DNA hypomethylation and re-expression of silenced tumor suppressor genes. |
| Primary Effect in Leukemia Cells | Induction of apoptosis, particularly in lymphoid and potentially other immature hematopoietic cells. | Cell cycle arrest, induction of apoptosis, and cellular differentiation. |
| Reported Activity | Primarily studied in T-cell malignancies; high sensitivity is noted in immature leukemic cells. | Established clinical activity in myelodysplastic syndromes (MDS) and AML. |
Delving into the Mechanisms of Action
The distinct therapeutic approaches of CI-972 anhydrous and decitabine are best understood by examining their respective signaling pathways.
CI-972 Anhydrous: Disrupting Purine Metabolism
CI-972 anhydrous acts as a potent and competitive inhibitor of purine nucleoside phosphorylase (PNP).[1] PNP is a crucial enzyme in the purine salvage pathway, responsible for the breakdown of purine nucleosides. By blocking PNP, CI-972 anhydrous leads to an intracellular accumulation of deoxyguanosine, which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP).[2][3] High levels of dGTP are cytotoxic, particularly to lymphocytes, as they inhibit ribonucleotide reductase and disrupt DNA synthesis, ultimately triggering apoptosis.[2][3] This selective toxicity towards certain hematopoietic cells forms the basis of its therapeutic potential.
Caption: Mechanism of action of CI-972 anhydrous.
Decitabine: Epigenetic Reprogramming
Decitabine, a nucleoside analog of cytidine, exerts its anti-leukemic effects through the inhibition of DNA methyltransferases (DNMTs).[2] After cellular uptake, decitabine is phosphorylated and incorporated into replicating DNA.[2] Once in the DNA, it covalently traps DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division.[2] This leads to the degradation of DNMT1 and subsequent passive demethylation of the genome. The resulting hypomethylation reactivates silenced tumor suppressor genes, leading to cell cycle arrest, apoptosis, and cellular differentiation.[2][3]
Caption: Mechanism of action of decitabine.
Experimental Protocols
To aid researchers in the comparative evaluation of these compounds, detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of CI-972 anhydrous and decitabine on AML cell lines.
Caption: Experimental workflow for a cell viability assay.
Materials:
-
AML cell lines (e.g., HL-60, THP-1, MV4-11)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
CI-972 anhydrous and Decitabine (stock solutions prepared in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of CI-972 anhydrous or decitabine. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound at each time point.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay can be used to quantify the induction of apoptosis by CI-972 anhydrous and decitabine.
Materials:
-
AML cell lines
-
CI-972 anhydrous and Decitabine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed AML cells in 6-well plates and treat with the desired concentrations of CI-972 anhydrous or decitabine for the determined time points. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Concluding Remarks
CI-972 anhydrous and decitabine represent two distinct and compelling strategies for targeting AML. Decitabine's role as an epigenetic modulator is well-established, with proven clinical efficacy. CI-972 anhydrous, as a PNP inhibitor, offers a novel metabolic approach that warrants further investigation in the context of AML. The provided experimental protocols can serve as a foundation for researchers to directly compare the efficacy of these two agents and potentially uncover synergistic interactions that could inform future therapeutic developments. Given the heterogeneity of AML, having a diverse arsenal of therapeutic agents with orthogonal mechanisms of action is paramount to improving patient outcomes.
References
Unraveling the Impact of DNA Methylation Inhibitors: A Detailed Look at Azacitidine
A direct head-to-head comparison between CI 972 anhydrous and azacitidine on DNA methylation cannot be provided at this time. Extensive searches for "this compound" as a DNA methylation inhibitor did not yield any relevant scientific literature or experimental data. It is highly probable that this is an incorrect, obsolete, or internal compound name that is not publicly documented in the context of DNA methylation research.
Therefore, this guide will provide a comprehensive overview of the well-established DNA methyltransferase (DNMT) inhibitor, azacitidine, and its effects on DNA methylation, supported by experimental data and detailed protocols.
Azacitidine: A Potent Regulator of the Epigenome
Azacitidine (5-azacytidine) is a pyrimidine nucleoside analog of cytidine that has been extensively studied and is approved for the treatment of myelodysplastic syndromes (MDS). Its primary mechanism of action involves the inhibition of DNA methyltransferases, the enzymes responsible for establishing and maintaining DNA methylation patterns.
Mechanism of Action
Azacitidine is incorporated into both DNA and RNA. When incorporated into DNA, it acts as a "suicide inhibitor" of DNMTs. The nitrogen atom at position 5 of the azacytosine ring forms a stable covalent bond with the DNMT enzyme, trapping it on the DNA.[1] This leads to the depletion of active DNMTs within the cell, resulting in a passive loss of methylation patterns during subsequent rounds of DNA replication. The hypomethylated DNA can lead to the re-expression of previously silenced tumor suppressor genes, inducing cell differentiation and apoptosis in cancerous cells.
dot
Caption: Mechanism of action of azacitidine as a DNA methyltransferase inhibitor.
Quantitative Effects of Azacitidine on DNA Methylation
The demethylating effects of azacitidine have been quantified in various studies, primarily in the context of hematological malignancies. The extent of demethylation can vary depending on the cell type, dose, and duration of treatment.
| Cell Line/Patient Cohort | Treatment Regimen | Method of Analysis | Key Findings | Reference |
| Myeloid Leukemia Cell Lines (HL-60, K562) | 2 µM for 72 hours | Capillary Electrophoresis, Combined Bisulfite Restriction Analysis | Significant demethylation in HL-60 cells, minor in K562 cells. | [2] |
| Myelodysplastic Syndrome (MDS) Patients | Standard azacitidine therapy | Illumina 450k BeadChip | A general but limited DNA demethylation was observed. | [3] |
| Myelodysplastic Neoplasms (MDS) Patients | Injection vs. Oral Azacitidine | LC-MS/MS | Oral administration led to greater and more sustained demethylation compared to injection. | [4][5] |
| Leukemic Cell Model (SKM-1) | Nanomolar concentrations for 1 month | Genome-wide methylation analysis | Halved the total number of hypermethylated probes; demethylation enriched in promoter sequences. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of drugs like azacitidine on DNA methylation.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., HL-60, K562 for leukemia) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: A stock solution of azacitidine is prepared by dissolving the powder in sterile, nuclease-free water or DMSO. The stock solution is stored at -20°C.
-
Treatment: Cells are seeded at a specific density and allowed to attach overnight. The following day, the media is replaced with fresh media containing the desired concentration of azacitidine or vehicle control (e.g., water or DMSO). The treatment duration can vary from 24 hours to several days, depending on the experimental design.
DNA Extraction and Bisulfite Conversion
-
DNA Extraction: Genomic DNA is isolated from cultured cells or patient samples using a commercially available DNA extraction kit according to the manufacturer's instructions. The quality and quantity of the extracted DNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
Bisulfite Conversion: This is a crucial step for distinguishing between methylated and unmethylated cytosines. Sodium bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Commercially available kits are typically used for this process, following the manufacturer's protocol.
DNA Methylation Analysis
Several techniques can be used to analyze the methylation status of the bisulfite-converted DNA.
-
Methylation-Specific PCR (MSP):
-
Principle: This method uses two pairs of primers to amplify a specific region of interest. One primer pair is specific for the methylated sequence (containing CG), and the other is for the unmethylated sequence (containing UG, which was originally TG).
-
Protocol:
-
Perform PCR with each primer pair on the bisulfite-converted DNA.
-
Include positive and negative controls for both methylated and unmethylated DNA.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band with the methylated primers indicates methylation, while a band with the unmethylated primers indicates a lack of methylation.
-
-
-
Pyrosequencing:
-
Principle: This is a sequencing-by-synthesis method that quantitatively measures the methylation at individual CpG sites.
-
Protocol:
-
Amplify the region of interest from bisulfite-converted DNA using a biotinylated primer.
-
The biotinylated PCR product is captured on streptavidin-coated beads.
-
The captured single-stranded DNA is used as a template for the pyrosequencing reaction.
-
Nucleotides are added sequentially, and the incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
-
The methylation percentage at each CpG site is calculated from the ratio of C to T signals.
-
-
-
Whole-Genome Bisulfite Sequencing (WGBS) / Reduced Representation Bisulfite Sequencing (RRBS):
-
Principle: These are high-throughput sequencing methods that provide genome-wide or comprehensive coverage of CpG methylation, respectively.
-
Protocol:
-
Prepare a sequencing library from bisulfite-converted DNA.
-
Perform high-throughput sequencing (e.g., on an Illumina platform).
-
Align the sequencing reads to a reference genome.
-
Analyze the methylation status of each CpG site based on the C-to-T conversion rate.
-
-
dot
Caption: A typical experimental workflow for DNA methylation analysis.
Conclusion
Azacitidine is a cornerstone of epigenetic therapy, with a well-defined mechanism of action centered on the inhibition of DNA methyltransferases. Its ability to induce DNA hypomethylation and reactivate silenced genes has been demonstrated in numerous preclinical and clinical studies. The experimental protocols outlined above provide a framework for researchers to investigate the effects of azacitidine and other potential DNA methylation inhibitors. While a direct comparison with "this compound" is not possible due to the lack of available information on the latter, the comprehensive understanding of azacitidine's effects serves as a valuable benchmark in the field of epigenetic drug development.
References
- 1. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prolonged Treatment with DNMT Inhibitors Induces Distinct Effects in Promoters and Gene-Bodies | PLOS One [journals.plos.org]
A Researcher's Guide to Validating Small Molecule Demethylating Activity
For researchers in drug discovery and chemical biology, validating the epigenetic modifying activity of small molecules is a critical step. While the query mentioned CI-972 anhydrous, it is important to clarify that this compound is primarily documented as a potent and competitive inhibitor of purine nucleoside phosphorylase (PNP) with a role as a T-cell selective immunosuppressive agent.[1][2][3][4] Current literature does not prominently feature demethylating activity as its primary mechanism of action.
This guide will, therefore, provide a broader framework for validating the demethylating activity of any novel compound, using established methodologies. We will explore and compare various in vitro and cell-based assays, complete with detailed protocols and data interpretation guidelines, to equip researchers with the necessary tools to robustly assess potential demethylating agents.
Comparison of Key Validation Methods
Choosing the right method to validate demethylating activity depends on the research question, available resources, and desired throughput. The primary validation methods can be categorized into biochemical assays, cell-based assays that measure global methylation changes, and cell-based assays that assess locus-specific demethylation.
| Method | Principle | Pros | Cons | Typical Output |
| Global DNA Methylation ELISA | Quantifies the total amount of 5-methylcytosine (5-mC) in a DNA sample using a 5-mC specific antibody in a competitive ELISA format. | - High-throughput- Cost-effective- Requires small amounts of DNA | - Does not provide information on specific demethylated loci- Can be influenced by DNA quality | Percentage of 5-mC relative to total cytosine. |
| Bisulfite Sequencing | Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent sequencing reveals the methylation status of individual CpG sites. | - Single-nucleotide resolution- "Gold standard" for methylation analysis- Can be targeted to specific genes or performed genome-wide | - Can be labor-intensive and costly- DNA degradation can occur during bisulfite treatment | Quantitative methylation level for each CpG site in the analyzed region. |
| Methylated DNA Immunoprecipitation (MeDIP)-qPCR | Uses an antibody specific for 5-mC to immunoprecipitate methylated DNA fragments. The enrichment of specific genomic regions is then quantified by qPCR. | - Good for screening multiple gene targets- Does not require bisulfite conversion- Relatively fast | - Resolution is limited by fragment size (typically 200-500 bp)- Antibody specificity is crucial- Does not provide single-CpG resolution | Fold enrichment of a target region in the immunoprecipitated fraction compared to input. |
| Pyrosequencing | A sequencing-by-synthesis method that quantitatively measures the incorporation of nucleotides in real-time. When applied to bisulfite-treated DNA, it can accurately quantify the C/T ratio at specific CpG sites.[5][6][7][8][9] | - Highly quantitative and reproducible[7]- Relatively fast turnaround time[8]- Good for validating findings from other methods | - Short read lengths limit the analysis to a few nearby CpG sites- Requires specialized equipment | Percentage of methylation at individual CpG sites. |
Experimental Protocols
Global DNA Methylation Quantification via ELISA
This protocol provides a general overview of a competitive ELISA for quantifying global 5-mC levels.
Principle: DNA samples are immobilized on a plate. A specific anti-5-mC antibody is added, followed by a secondary HRP-conjugated antibody. The amount of 5-mC in the sample is inversely proportional to the colorimetric signal produced.[10]
Protocol Steps:
-
DNA Extraction: Isolate genomic DNA from treated and untreated cells using a standard DNA extraction kit. Ensure high-quality DNA with a 260/280 ratio of ~1.8.[11]
-
Plate Coating: Coat a high-binding 96-well plate with your DNA samples and the provided standards.
-
Blocking: Block the wells to prevent non-specific antibody binding.
-
Antibody Incubation: Add the anti-5-mC antibody to the wells. In a competitive assay, this antibody will bind to the 5-mC on the plate or in the sample if it was added in solution.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody.
-
Color Development: Add a TMB substrate and incubate in the dark. The color development is stopped with a stop solution.[12]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the 5-mC percentage in your samples by comparing their absorbance to the standard curve generated from the known methylated DNA standards.[10]
Workflow for Global DNA Methylation ELISA
References
- 1. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PD 141955 and CI-972: 9-deazaguanine analog purine nucleoside phosphorylase inhibitors. I. Suppression of the human mixed lymphocyte reaction (MLR) [pubmed.ncbi.nlm.nih.gov]
- 5. elearning.unite.it [elearning.unite.it]
- 6. tandfonline.com [tandfonline.com]
- 7. DNA Methylation Analysis Using Bisulfite Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Tips on using Global DNA Methylation ELISAs | EpigenTek [epigentek.com]
- 12. arigobio.com [arigobio.com]
A Comparative Guide to Novel DNMT Inhibitors: Efficacy and Experimental Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of novel DNA methyltransferase (DNMT) inhibitors, supported by experimental data and detailed methodologies. While the inquiry specified CI-972 anhydrous, our review of the scientific literature indicates that CI-972 is an inhibitor of purine nucleoside phosphorylase (PNP) and not a DNMT inhibitor[1][2][3][4]. Therefore, this guide will focus on a comparison of well-characterized novel and established DNMT inhibitors, providing a valuable resource for epigenetic drug discovery.
Executive Summary
Epigenetic modifications, particularly DNA methylation, are critical in gene expression regulation and their dysregulation is a hallmark of cancer. DNA methyltransferase (DNMT) inhibitors have emerged as a promising class of anti-cancer agents. This guide compares the efficacy of the next-generation DNMT inhibitor Guadecitabine (a dinucleotide analog) and the well-studied Zebularine (a nucleoside analog) against the first-generation FDA-approved drugs, Decitabine and Azacitidine. We present quantitative data on their inhibitory concentrations, detail relevant experimental protocols, and provide visualizations of their mechanism of action and experimental workflows.
Data Presentation: Comparative Efficacy of DNMT Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various DNMT inhibitors across a range of cancer cell lines. Lower IC50 values indicate greater potency.
| DNMT Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Decitabine | K562 (Leukemia) | 0.26 ± 0.02 | [5] |
| Molt-4 (T-cell ALL) | > 2 | [6] | |
| Molt-4 (T-cell ALL) | 84.46 (72h), 10.11 (96h) | [7] | |
| Raji (Burkitt's lymphoma) | 0.054 | [8] | |
| Jurkat (T-cell leukemia) | 1.2 | [8] | |
| Breast Cancer Cell Lines (Avg. of 10) | Varies (see source) | [9][10] | |
| Azacitidine | MOLT-4 (T-cell ALL) | 16.51 (24h), 13.45 (48h) | [11] |
| Jurkat (T-cell leukemia) | 12.81 (24h), 9.78 (48h) | [11] | |
| Hematopoietic stem cells | 16 | [12] | |
| Zebularine | H719 & H865 (Lung Cancer) | 75 | [13] |
| MDA-MB-231 (Breast Cancer) | ~100 (96h) | [14][15] | |
| MCF-7 (Breast Cancer) | ~150 (96h) | [14][15] | |
| LS 180 (Colon Cancer) | ~50 | [16] | |
| PLC/PRF5 (Hepatocellular Carcinoma) | 74.65 | [17] | |
| PA-TU-8902 (Pancreatic Cancer) | 98.82 | [17] | |
| Guadecitabine (SGI-110) | - | In vitro IC50 data not readily available in the provided search results. Efficacy is primarily assessed in clinical trials. | - |
Mandatory Visualization
Signaling Pathway of Nucleoside DNMT Inhibitors
Caption: Mechanism of action of nucleoside DNMT inhibitors.
Experimental Workflow for DNMT Inhibitor Efficacy Testing
Caption: A typical workflow for evaluating DNMT inhibitor efficacy in vitro.
Experimental Protocols
Determination of IC50 Values (Cell Viability Assay)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a DNMT inhibitor on cancer cell lines.
a. Cell Culture and Seeding:
-
Cancer cell lines are cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
b. Drug Treatment:
-
A stock solution of the DNMT inhibitor is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the inhibitor are made in the culture medium to achieve a range of final concentrations.
-
The medium in the 96-well plates is replaced with the medium containing the various concentrations of the DNMT inhibitor. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration well.
c. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).
d. Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
The MTT-containing medium is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
e. Data Analysis:
-
The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). This was the method used to determine the IC50 of Decitabine in K562 cells[5].
DNA Methylation Analysis (Bisulfite Sequencing)
Bisulfite sequencing is the gold standard for single-nucleotide resolution of DNA methylation patterns[18][19][20].
a. Genomic DNA Extraction:
-
Genomic DNA is extracted from DNMT inhibitor-treated and control cells using a commercial DNA extraction kit.
b. Bisulfite Conversion:
-
A specific amount of genomic DNA (e.g., 500 ng) is treated with sodium bisulfite. This process converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged[18]. Kits for bisulfite conversion are commercially available and provide detailed protocols[21].
c. PCR Amplification of Target Regions:
-
The bisulfite-converted DNA is used as a template for PCR to amplify specific gene promoter regions of interest (e.g., tumor suppressor genes). Primers are designed to be specific for the bisulfite-converted DNA sequence.
d. Sequencing:
-
The PCR products are purified and sequenced using Sanger sequencing for individual genes or next-generation sequencing (NGS) for genome-wide analysis[22].
e. Data Analysis:
-
The sequencing data is analyzed to determine the methylation status of each CpG site. The percentage of methylation is calculated by comparing the number of cytosines (methylated) to the sum of cytosines and thymines (converted from uracil, hence unmethylated) at each CpG dinucleotide.
In Vitro DNMT Activity Assay
This assay measures the enzymatic activity of DNMTs and the inhibitory potential of compounds directly.
a. Assay Principle:
-
A biotinylated DNA substrate is incubated with a recombinant DNMT enzyme (e.g., DNMT1) and a methyl donor, S-adenosylmethionine (SAM), which can be radioactively labeled[23][24].
-
In the presence of an active DNMT, the methyl group is transferred to the DNA substrate.
-
The biotinylated DNA is then captured on a streptavidin-coated plate, and the incorporated radioactivity is measured to quantify DNMT activity.
-
Alternatively, non-radioactive methods can be used, such as ELISA-based assays where a methyl-cytosine specific antibody is used to detect the methylated DNA[25][26].
b. Inhibition Assay:
-
To test for inhibition, the reaction is performed in the presence of various concentrations of the DNMT inhibitor.
-
The percentage of inhibition is calculated by comparing the DNMT activity in the presence of the inhibitor to the activity in the absence of the inhibitor.
-
IC50 values for direct enzyme inhibition can be determined from this data.
References
- 1. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of human purine nucleoside phosphorylase. Synthesis of pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase inhibitors as potentially T-cell selective immunosuppressive agents. Description of 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d] pyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Investigation of the Effect of Zebularine in Comparison to and in Combination with Trichostatin A on p21Cip1/Waf1/Sdi1, p27Kip1, p57Kip2, DNA Methyltransferases and Histone Deacetylases in Colon Cancer LS 180 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Zebularine on p16INK4a, p14ARF, p15INK4b, and DNA Methyltransferase 1 Gene Expression, Cell Growth Inhibition, and Apoptosis Induction in Human Hepatocellular Carcinoma PLC/PRF5 and Pancreatic Cancer PA-TU-8902 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 19. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 20. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. DNA Methylation Analysis by Bisulfite Conversion Coupled to Double Multiplexed Amplicon-Based Next-Generation Sequencing (NGS) | Springer Nature Experiments [experiments.springernature.com]
- 23. DNA methyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 26. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
An In-depth Look at Guadecitabine in Solid Tumors and a Profile of the Immunosuppressive Agent CI-972 Anhydrous
An important clarification for the research community: While the initial query sought a direct comparative study of CI-972 anhydrous and guadecitabine in solid tumors, publicly available scientific literature reveals these compounds are fundamentally different in their mechanism of action and therapeutic targets. Guadecitabine is a next-generation DNA methyltransferase (DNMT) inhibitor investigated for its anticancer properties in various malignancies, including solid tumors. In contrast, CI-972 anhydrous is a purine nucleoside phosphorylase (PNP) inhibitor developed as a T-cell selective immunosuppressive agent. A direct comparative study in the context of solid tumor treatment is therefore not a scientifically standard investigation.
This guide provides a comprehensive overview of the available in vivo data for guadecitabine in solid tumors, followed by a summary of the known characteristics of CI-972 anhydrous.
Guadecitabine: A DNA Hypomethylating Agent in Solid Tumor Research
Guadecitabine (SGI-110) is a second-generation DNA hypomethylating agent designed to be resistant to degradation by cytidine deaminase, which leads to prolonged in vivo exposure to its active metabolite, decitabine.[1] Its mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to the reversal of aberrant hypermethylation of tumor suppressor genes and subsequent re-expression of these genes.[1]
Quantitative Data from In Vivo Studies of Guadecitabine in Solid Tumors
The following tables summarize key quantitative data from preclinical and clinical studies of guadecitabine in various solid tumor models.
| Preclinical Study: Hepatocellular Carcinoma (HCC) | |
| Animal Model | Athymic nude mice with subcutaneous HepG2 xenografts[1] |
| Treatment Regimen | 2 mg/kg guadecitabine administered daily for 3 days[1] |
| Key Findings | Significant reduction in tumor volume and weight in the guadecitabine-treated group compared to the control group.[1] |
| Demethylation of tumor suppressor gene promoters (e.g., DAB2IP, DLEC1) was observed in the tumors of treated mice.[1] |
| Clinical Trial: Metastatic Colorectal Cancer (mCRC) | |
| Study Design | Phase I dose-escalation study of guadecitabine in combination with irinotecan in patients with mCRC previously exposed to irinotecan.[2] |
| Treatment Regimen | Guadecitabine administered on days 1-5 of a 28-day cycle, with irinotecan on days 8 and 15.[2] |
| Patient Population | 22 patients treated across four dose levels.[2] |
| Best Response (evaluable patients, n=17) | Stable Disease (SD): 12 patients[2] |
| Partial Response (PR): 1 patient (initially with progressive disease)[2] | |
| Biomarker Analysis | Decrease in global DNA methylation in circulating tumor DNA (LINE-1) after treatment.[2] |
| Clinical Trial: Combination with Immunotherapy in Advanced Solid Tumors | |
| Study Design | Phase 1 dose-escalation trial of guadecitabine and pembrolizumab.[3] |
| Patient Population | 34 patients with advanced solid tumors.[3] |
| Recommended Phase II Dose (RP2D) | Guadecitabine 30 mg/m² (days 1-4) and pembrolizumab 200 mg (day 1) every 3 weeks.[3] |
| Objective Response Rate (ORR) (evaluable patients, n=30) | 7%[3] |
| Disease Control for ≥24 weeks | 37%[3] |
| Key Observation in Non-Small Cell Lung Cancer (NSCLC) | Of 12 evaluable patients, 5 (42%) who had been previously treated with immune checkpoint inhibitors achieved disease control for ≥24 weeks. |
Experimental Protocols
Preclinical Xenograft Study in Hepatocellular Carcinoma:
-
Cell Line and Animal Model: Human HCC cell line HepG2 was used to establish subcutaneous xenografts in the dorsal flank of athymic nude mice.[1]
-
Treatment Administration: Guadecitabine (2 mg/kg) or a phosphate-buffered saline (PBS) control was administered via injection daily for the first three days after tumor cell inoculation.[1]
-
Efficacy Assessment: Tumor volume was measured using calipers, and tumor weight was determined after excision at the end of the study (approximately 28-38 days post-inoculation).[1]
-
Pharmacodynamic Analysis: DNA was extracted from tumor tissues to assess the methylation status of specific gene promoters using techniques such as methylation-specific PCR.[1]
Phase I Clinical Trial in Metastatic Colorectal Cancer:
-
Patient Selection: Patients with metastatic colorectal cancer who had previously received irinotecan-based therapy were enrolled.[2]
-
Study Design: A 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) of guadecitabine in combination with a fixed dose of irinotecan.[2]
-
Treatment Regimen: Guadecitabine was administered subcutaneously for 5 consecutive days at the beginning of each 28-day cycle. Irinotecan was administered intravenously on days 8 and 15 of the cycle.[2]
-
Safety and Efficacy Evaluation: Dose-limiting toxicities were monitored to determine the MTD. Tumor responses were assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[2]
-
Biomarker Analysis: Blood samples were collected at baseline and during treatment to analyze global DNA methylation levels (specifically LINE-1) in circulating cell-free DNA.[2]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of guadecitabine in cancer cells.
Caption: A representative experimental workflow for a preclinical in vivo study of guadecitabine.
CI-972 Anhydrous: A Purine Nucleoside Phosphorylase (PNP) Inhibitor
CI-972 anhydrous is a potent and competitive inhibitor of purine nucleoside phosphorylase (PNP).[4] Its development has been focused on its potential as a T-cell selective immunosuppressive agent.[4]
Mechanism of Action: PNP is an enzyme involved in the purine salvage pathway. Inhibition of PNP leads to an accumulation of its substrates, particularly deoxyguanosine. In T-cells, deoxyguanosine is phosphorylated to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are toxic to T-cells, leading to their apoptosis. This selectivity for T-cells forms the basis of its immunosuppressive effects.[4]
References
- 1. Efficacy and epigenetic interactions of novel DNA hypomethylating agent guadecitabine (SGI-110) in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase 1, dose-escalation study of guadecitabine (SGI-110) in combination with pembrolizumab in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csuanimalcancercenter.org [csuanimalcancercenter.org]
Cross-Validation of CI 972 Anhydrous: A Comparative Analysis of a Purine Nucleoside Phosphorylase Inhibitor
A comprehensive analysis of the experimental findings for the purine nucleoside phosphorylase (PNP) inhibitor CI 972 anhydrous reveals a significant challenge in cross-laboratory validation due to the apparent origination of published data from a single research entity, Parke-Davis Pharmaceutical Research Division, Warner-Lambert Company. Despite the absence of independent validation from diverse laboratories, a robust comparative guide can be constructed by examining the available data and contrasting the performance of CI 972 with a structurally related alternative, PD 141955, which was evaluated in parallel within the same research program.
This guide provides a detailed comparison of the biochemical and cellular activities of CI 972 and PD 141955, supported by the experimental data available in the public domain. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of PNP inhibitors.
Comparative Performance of PNP Inhibitors
The primary mechanism of action for CI 972 is the inhibition of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway. Inhibition of PNP leads to an accumulation of deoxyguanosine triphosphate (dGTP) in T-cells, ultimately inducing apoptosis and resulting in a T-cell selective immunosuppressive effect.[1] Experimental data from in vitro and in vivo studies provide a quantitative basis for comparing CI 972 with its analog, PD 141955.
| Parameter | CI 972 | PD 141955 | Reference Lab |
| PNP Inhibition (Ki) | 0.83 µM | 12- to 100-fold more potent than CI 972 | Parke-Davis/Warner-Lambert |
| T-cell (MOLT-4) Proliferation (IC50) | 3.0 µM (with 10 µM 2'-deoxyguanosine) | Not explicitly stated for MOLT-4 | Parke-Davis/Warner-Lambert |
| Human Mixed Lymphocyte Reaction (MLR) (IC50) | > 30 µM | 2.8 µM (with 15 µM GdR) | Parke-Davis/Warner-Lambert |
| dGTP Accumulation | Correlated with inhibition of T-cell proliferation | Occurs at concentrations where CI 972 is inactive | Parke-Davis/Warner-Lambert |
| In Vivo Activity (Rats, oral) | Dose-dependent elevation of plasma inosine (5-150 mg/kg) | Not explicitly stated | Parke-Davis/Warner-Lambert |
Signaling Pathway of PNP Inhibition
The immunosuppressive effects of CI 972 and other 9-deazaguanine analog PNP inhibitors are mediated through the disruption of the purine salvage pathway in T-lymphocytes. The following diagram illustrates this mechanism.
Caption: Mechanism of T-cell selective immunosuppression by CI 972.
Experimental Protocols
The following are summaries of the experimental methodologies employed in the characterization of CI 972 and PD 141955, based on the available literature.
PNP Enzyme Inhibition Assay
-
Objective: To determine the inhibitory constant (Ki) of the test compounds against purine nucleoside phosphorylase.
-
Methodology: A cell-free enzyme inhibition assay was utilized. While the specific details of the assay conditions are not fully described in the abstracts, such assays typically involve combining a purified PNP enzyme with its substrate (e.g., inosine or deoxyguanosine) and a phosphate source. The rate of product formation (hypoxanthine or guanine) is measured spectrophotometrically in the presence and absence of various concentrations of the inhibitor (CI 972 or PD 141955). The Ki value is then calculated using appropriate enzyme kinetic models, such as the Michaelis-Menten equation and Cheng-Prusoff equation.
T-cell Proliferation Assay
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of a T-lymphoblastoid cell line.
-
Cell Line: Human MOLT-4 T-cell lymphoblasts.
-
Methodology:
-
MOLT-4 cells were cultured in the presence of various concentrations of CI 972.
-
10 µM 2'-deoxyguanosine was added to the culture medium to sensitize the T-cells to PNP inhibition.[1]
-
Cell proliferation was assessed by measuring the uptake of 3H-thymidine, a radiolabeled nucleoside that is incorporated into the DNA of dividing cells.
-
The IC50 value was determined as the concentration of CI 972 that resulted in a 50% reduction in 3H-thymidine incorporation compared to untreated control cells.
-
Human Mixed Lymphocyte Reaction (MLR)
-
Objective: To assess the immunosuppressive activity of the compounds in a more physiologically relevant in vitro model of T-cell activation.
-
Methodology: The human MLR involves the co-culture of peripheral blood mononuclear cells (PBMCs) from two genetically different individuals. This stimulates T-cell proliferation in response to the foreign antigens on the other individual's cells. The test compounds (CI 972 and PD 141955) were added to these co-cultures at various concentrations. The IC50 was determined as the concentration of the compound that inhibited T-cell proliferation (likely measured by 3H-thymidine uptake) by 50%.[2]
In Vivo Evaluation in Rats
-
Objective: To determine the in vivo pharmacological activity of CI 972 after oral administration.
-
Animal Model: Rats.
-
Methodology:
-
CI 972 was administered orally to rats at doses ranging from 5 to 150 mg/kg.
-
Blood samples were collected at various time points after administration.
-
Plasma levels of inosine and guanosine were measured. A dose-dependent elevation of these plasma nucleosides is indicative of in vivo PNP inhibition.[1]
-
Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative evaluation of two experimental compounds, such as CI 972 and PD 141955, based on the methodologies described.
Caption: Workflow for comparing the efficacy of PNP inhibitors.
References
Assessing the Reproducibility of Published Studies on CI-972 Anhydrous: A Comparative Guide
A comprehensive review of the available scientific literature reveals a notable absence of studies specifically designed to assess the reproducibility of published findings on CI-972 anhydrous. The initial research presents a promising profile for this compound; however, the lack of subsequent independent validation or direct comparative studies with alternative therapies underscores a significant gap in the current understanding of its clinical and preclinical potential.
This guide provides a detailed summary of the primary findings on CI-972, including its mechanism of action, key performance data from in vitro and in vivo experiments, and the methodologies employed in the seminal study. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the further investigation of this compound.
Biochemical and Pharmacological Profile of CI-972
CI-972 is identified as a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway. By inhibiting PNP, CI-972 selectively induces apoptosis in T-cells, positioning it as a potential T-cell selective immunosuppressive agent.
Table 1: In Vitro Efficacy of CI-972 [1]
| Parameter | Cell Line | Condition | Value |
| Ki | - | - | 0.83 µM |
| IC50 | MOLT-4 (T-cell) | with 10 µM 2'-deoxyguanosine | 3.0 µM |
| IC50 | MGL-8 (B-cell) | with 10 µM 2'-deoxyguanosine | > 50 µM |
Table 2: In Vivo Pharmacodynamic Effects of CI-972 in Rats (single oral dose) [1]
| Dose (mg/kg) | Peak Plasma Inosine (µM) (1 hr post-dose) | Peak Plasma Guanosine (µM) (1 hr post-dose) |
| Control | 0.06 | Not significantly elevated |
| 5 | Dose-dependent increase | Dose-dependent increase |
| 150 | 2.62 | Significantly elevated |
Mechanism of Action
CI-972's mechanism of action as a Purine Nucleoside Phosphorylase (PNP) inhibitor is centered on its ability to disrupt the purine salvage pathway in T-cells. This disruption leads to an accumulation of dGTP, which is cytotoxic to T-lymphocytes while having a minimal effect on B-lymphocytes.
Experimental Protocols
The following methodologies were employed in the key study characterizing CI-972[1]:
-
Enzyme Inhibition Assay: The inhibitory activity of CI-972 on PNP was determined using a spectrophotometric assay to measure the conversion of inosine to hypoxanthine.
-
Cell Proliferation Assay: The effect of CI-972 on the proliferation of human T-cell (MOLT-4) and B-cell (MGL-8) lymphoblasts was assessed by measuring ³H-thymidine uptake. Cells were cultured with and without the addition of 10 µM 2'-deoxyguanosine.
-
dGTP Accumulation Analysis: Intracellular dGTP levels in MOLT-4 cells were quantified using high-performance liquid chromatography (HPLC) following treatment with CI-972.
-
In Vivo Pharmacodynamic Studies: Male rats were administered single oral doses of CI-972 (5-150 mg/kg). Plasma levels of inosine and guanosine were measured at various time points post-administration via HPLC to assess the in vivo inhibition of PNP.
Conclusion and Future Directions
The available data from the primary study on CI-972 demonstrate its potential as a T-cell selective immunosuppressant. The in vitro data clearly show potent and selective inhibition of T-cell proliferation, and the in vivo studies in rats confirm its oral bioavailability and ability to inhibit PNP.
However, the core objective of assessing the reproducibility of these findings cannot be met due to the lack of subsequent published research. To confidently advance the development of CI-972 or its analogs, independent replication of the key experiments is a critical next step. Furthermore, comparative studies against other established or investigational PNP inhibitors would be necessary to accurately determine its therapeutic potential and position in the landscape of immunosuppressive agents. The scientific community is encouraged to undertake such studies to validate and build upon the foundational research of this compound.
References
Navigating the Epigenetic Landscape: A Comparative Guide to CI-994 and Next-Generation DNMT Inhibitors
An objective comparison of the performance of the histone deacetylase (HDAC) inhibitor CI-994 (Tacedinaline) against emerging next-generation DNA methyltransferase (DNMT) inhibitors for researchers, scientists, and drug development professionals.
Initial searches for "CI 972 anhydrous" as a DNA methyltransferase (DNMT) inhibitor did not yield relevant results. The compound CI-972 is identified in literature as a purine nucleoside phosphorylase (PNP) inhibitor with immunosuppressive properties. However, the similarly named compound CI-994 (Tacedinaline) is a well-characterized epigenetic modulator that acts as a histone deacetylase (HDAC) inhibitor.[1][2][3][4][5][6] This guide will, therefore, focus on the performance of CI-994 and compare its class of epigenetic modifiers (HDAC inhibitors) with the next-generation of DNA methyltransferase (DNMT) inhibitors, a distinct but related class of epigenetic therapeutics.
Introduction to Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. Two of the most studied epigenetic mechanisms are DNA methylation, regulated by DNMTs, and histone acetylation, controlled by HDACs and histone acetyltransferases (HATs). Dysregulation of these processes is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and the activation of oncogenes.[7]
Mechanism of Action: HDAC Inhibitors vs. DNMT Inhibitors
HDAC inhibitors, such as CI-994, work by preventing the removal of acetyl groups from histones. This leads to a more open chromatin structure (euchromatin), allowing for the transcription of previously silenced genes, including tumor suppressors.[4][5]
DNMT inhibitors, on the other hand, prevent the addition of methyl groups to DNA, primarily at CpG islands in promoter regions. This demethylation can lead to the re-expression of silenced tumor suppressor genes.[8] Next-generation DNMT inhibitors aim to improve upon the first-generation agents (azacitidine, decitabine) by offering better stability, lower toxicity, and potentially different mechanisms of action.[8]
Performance Comparison: CI-994 vs. Next-Generation DNMT Inhibitors
The following tables summarize the performance characteristics of CI-994 and representative next-generation DNMT inhibitors based on available preclinical and clinical data.
Table 1: In Vitro Performance Data
| Compound/Class | Target(s) | Representative IC50 Values | Cellular Effects |
| CI-994 (Tacedinaline) | Class I HDACs (HDAC1, 2, 3) | HDAC1: 0.9 µM, HDAC2: 0.9 µM, HDAC3: 1.2 µM[1][3] | G1 cell cycle arrest, apoptosis induction, inhibition of proliferation.[3][4] |
| Guadecitabine (SGI-110) | DNMTs | Not directly comparable (prodrug) | DNA hypomethylation, cell cycle arrest in S phase.[8] |
| GSK3685032 | DNMT1 (non-covalent) | Not publicly available | Reversible inhibition, durable DNA hypomethylation. |
| Zebularine | DNMTs | Not directly comparable (nucleoside analog) | Less toxic than first-gen, orally active.[8] |
Table 2: Preclinical and Clinical Development Overview
| Compound/Class | Preclinical Activity | Clinical Development Status | Key Advantages |
| CI-994 (Tacedinaline) | Antitumor activity in various solid tumor models (e.g., pancreatic, prostate, lung).[2][3] | Phase II trials completed for pancreatic and other cancers.[1][2] | Orally active, wide spectrum of antitumor activity.[2] |
| Guadecitabine (SGI-110) | Activity in hematological malignancies and solid tumors. | Multiple clinical trials, particularly for AML and MDS.[8] | Resistant to cytidine deaminase, longer half-life than decitabine.[8] |
| GSK3685032 | Improved tolerance and chemical stability in preclinical models. | In clinical development. | Reversible, non-covalent binding, potentially lower toxicity. |
| Zebularine | In vivo antitumor activity against T-cell lymphoma.[8] | Limited recent clinical trial information. | More stable and less toxic than first-generation DNMT inhibitors.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate HDAC and DNMT inhibitors.
HDAC Activity Assay (Fluorometric)
-
Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. When the substrate is deacetylated by an HDAC, it can be cleaved by a developer, releasing a fluorescent molecule. The fluorescence intensity is proportional to HDAC activity.
-
Procedure:
-
Recombinant human HDAC enzyme is incubated with the test compound (e.g., CI-994) at various concentrations in an assay buffer.
-
The fluorogenic HDAC substrate is added, and the mixture is incubated at 37°C.
-
A developer solution containing a protease is added to stop the reaction and cleave the deacetylated substrate.
-
Fluorescence is measured using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
DNMT Activity Assay (ELISA-based)
-
Principle: This assay measures the methylation of a DNA substrate by a DNMT enzyme. A specific antibody that recognizes 5-methylcytosine is used for detection.
-
Procedure:
-
A DNA substrate is coated onto the wells of a microplate.
-
Recombinant human DNMT enzyme is added to the wells along with the methyl donor S-adenosylmethionine (SAM) and the test compound (e.g., a next-gen DNMT inhibitor).
-
The plate is incubated to allow for DNA methylation.
-
The wells are washed, and a primary antibody specific for 5-methylcytosine is added.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A colorimetric substrate is added, and the absorbance is measured on a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CI-994, Tacedinaline, PD-123654, GOE-5549, Acetyldinaline - HDAC Inhibitor [hdacis.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CI-994 = 98 HPLC, powder 112522-64-2 [sigmaaldrich.com]
- 5. CI-994, HDAC inhibitor. Cell-permeable. (CAS 112522-64-2) | Abcam [abcam.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
Unraveling a Tale of Two Targets: A Guide to CI-972 and Non-Nucleoside DNMT Inhibitors
In the landscape of therapeutic drug development, precision in targeting is paramount. This guide provides a detailed comparison of two distinct classes of inhibitors: CI-972, a purine nucleoside phosphorylase (PNP) inhibitor, and the broader category of non-nucleoside DNA methyltransferase (DNMT) inhibitors. While the initial query suggested a direct comparison of CI-972 as a non-nucleoside DNMT inhibitor, it is crucial to clarify that CI-972's mechanism of action is fundamentally different. This guide will elucidate the unique properties, mechanisms, and therapeutic potential of each, providing researchers, scientists, and drug development professionals with a clear understanding of their distinct roles in cellular processes and disease treatment.
CI-972: A T-Cell Selective Immunosuppressive Agent
CI-972 is identified in scientific literature as a potent inhibitor of purine nucleoside phosphorylase (PNP).[1][2] PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine nucleosides. Inhibition of PNP leads to the accumulation of its substrates, particularly deoxyguanosine, which is subsequently converted to deoxyguanosine triphosphate (dGTP) in lymphocytes. Elevated levels of dGTP are cytotoxic to T-cells, leading to their selective depletion. This mechanism makes PNP inhibitors like CI-972 promising candidates for T-cell selective immunosuppressive agents.[1]
Key Characteristics of CI-972:
-
Target: Purine Nucleoside Phosphorylase (PNP).
-
Mechanism of Action: Inhibition of PNP, leading to dGTP accumulation and T-cell apoptosis.[1]
-
Therapeutic Potential: T-cell selective immunosuppression for conditions such as T-cell mediated autoimmune diseases and organ transplant rejection.
Non-Nucleoside DNMT Inhibitors: Reversing Epigenetic Silencing
DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA, a process known as DNA methylation.[3][4] This epigenetic modification plays a crucial role in gene expression regulation, and its dysregulation is a hallmark of many cancers, where hypermethylation of tumor suppressor genes leads to their silencing.[4]
DNMT inhibitors are broadly classified into two categories: nucleoside and non-nucleoside analogs. Nucleoside analogs, such as azacitidine and decitabine, are incorporated into DNA and covalently trap DNMTs, leading to their degradation.[5][6] However, their incorporation into DNA can cause significant toxicity.[7]
Non-nucleoside DNMT inhibitors represent a newer class of drugs that aim to overcome the limitations of their nucleoside counterparts.[8] These small molecules are not incorporated into DNA but instead bind directly to the catalytic site of DNMTs, inhibiting their function.[5][9] This direct inhibition is expected to offer a better safety profile.[8]
Advantages of Non-Nucleoside DNMT Inhibitors:
-
Direct Enzyme Inhibition: They bind to the catalytic region of DNMTs without being incorporated into DNA.[5]
-
Improved Safety Profile: Lower toxicity is anticipated compared to nucleoside analogs due to the lack of DNA incorporation.[7][8]
-
Potential for Selectivity: Development efforts are focused on creating inhibitors with selectivity for specific DNMT isoforms (e.g., DNMT1 or DNMT3a/b).[8]
Comparative Analysis: CI-972 vs. Non-Nucleoside DNMT Inhibitors
The following table summarizes the key differences between CI-972 and non-nucleoside DNMT inhibitors, highlighting their distinct therapeutic approaches.
| Feature | CI-972 (PNP Inhibitor) | Non-Nucleoside DNMT Inhibitors |
| Primary Target | Purine Nucleoside Phosphorylase (PNP)[1][2] | DNA Methyltransferases (DNMTs)[5][8] |
| Mechanism of Action | Blocks purine salvage pathway, leading to toxic dGTP accumulation in T-cells.[1] | Directly binds to the catalytic site of DNMTs, preventing DNA methylation.[5][9] |
| Cellular Consequence | Selective apoptosis of T-lymphocytes. | Reactivation of epigenetically silenced genes, such as tumor suppressors.[4][10] |
| Therapeutic Goal | Immunosuppression. | Anti-cancer therapy, reversal of aberrant gene silencing. |
| Examples | CI-972[1] | SGI-1027, RG108, Procainamide[5][9][11] |
Experimental Protocols and Signaling Pathways
Experimental Protocol: Assessing T-Cell Proliferation Inhibition by CI-972
A common method to evaluate the efficacy of PNP inhibitors like CI-972 is the Mixed Lymphocyte Reaction (MLR) assay.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors.
-
Co-culture: PBMCs from the two donors are co-cultured. The genetic differences between the donors' cells will stimulate T-cell proliferation in a mixed lymphocyte reaction.
-
Treatment: The co-culture is treated with varying concentrations of CI-972.
-
Proliferation Assay: After a set incubation period (e.g., 5 days), T-cell proliferation is measured. A common method is the incorporation of a radiolabeled nucleoside, such as ³H-thymidine. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.
-
Data Analysis: The concentration of CI-972 that inhibits T-cell proliferation by 50% (IC50) is calculated to determine its potency.
Signaling Pathway: PNP Inhibition and T-Cell Apoptosis
References
- 1. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD 141955 and CI-972: 9-deazaguanine analog purine nucleoside phosphorylase inhibitors. I. Suppression of the human mixed lymphocyte reaction (MLR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural Products Impacting DNA Methyltransferases and Histone Deacetylases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urncst.com [urncst.com]
- 8. Non-nucleoside inhibitors of DNMT1 and DNMT3 for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological rationale for the use of DNA methyltransferase inhibitors as new strategy for modulation of tumor response to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for CI 972 Anhydrous
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for CI 972 Anhydrous, based on available safety data.
Chemical Identification:
-
Name: CI 972 (ANHYDROUS)
-
CAS Number: 115787-68-3
Based on available safety data sheets for similar products, this compound is not classified as a hazardous substance or mixture. However, it is imperative to handle all laboratory chemicals with care and to follow established safety protocols.
Immediate Safety and Handling Precautions
Prior to disposal, ensure that the following handling precautions are observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the substance in a well-ventilated area.
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention.
Step-by-Step Disposal Plan
The disposal of this compound should be conducted in accordance with all federal, state, and local environmental regulations.
-
Review Institutional Policies: Before proceeding, consult your institution's specific chemical hygiene plan and waste disposal guidelines.
-
Container Management:
-
Keep the chemical in its original container where possible.
-
Ensure the container is securely sealed.
-
Do not mix this compound with other waste materials.
-
-
Waste Collection:
-
For small quantities, the substance can likely be disposed of as non-hazardous solid waste.
-
Place the sealed container in a designated waste receptacle for chemical solids.
-
-
Large Quantities: For the disposal of larger quantities, contact your institution's Environmental Health and Safety (EHS) department for guidance on appropriate disposal methods.
-
Decontamination: After handling, thoroughly wash hands and any contaminated surfaces.
Accidental Spill Protocol
In the event of a spill:
-
Evacuate and Secure: If necessary, evacuate the immediate area to prevent exposure.
-
Containment: For dry spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Place the spilled material into a suitable, labeled container for disposal.
-
Clean-Up: Clean the affected area with appropriate cleaning agents.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
Data Presentation
As this compound is not classified as hazardous, quantitative data regarding exposure limits or toxicity are not applicable.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling CI 972 anhydrous
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of CI 972 anhydrous, scientifically known as 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide. The following procedures are designed to ensure the safe management of this compound in a laboratory setting.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide |
| Synonym | CI 972 |
| CAS Number | 114568-15-9 |
| Molecular Formula | C₂₃H₃₉NO₄ |
| Molecular Weight | 393.57 g/mol |
| Physical State | Solid |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Insoluble in water. |
Hazard Identification and Safety Precautions
Based on available data, this compound is classified with the GHS hazard statement H413: May cause long-lasting harmful effects to aquatic life.[1] As a powdered, anhydrous substance, it may also pose an inhalation hazard.
Personal Protective Equipment (PPE):
A comprehensive assessment of the risks associated with handling this compound dictates the following minimum PPE requirements.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential to prevent inhalation of the fine powder, especially when handling outside of a fume hood. |
Operational Plan: Step-by-Step Handling Protocol
The following workflow outlines the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Weighing and Dissolving this compound:
-
Preparation:
-
Ensure a calibrated analytical balance is available within a certified chemical fume hood or a ventilated balance enclosure.
-
Prepare the necessary solvent (e.g., DMSO, ethanol) and a clean, appropriately sized container for the solution.
-
Don all required PPE as listed in the table above.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder from the stock container to a pre-tared weigh boat or directly into the dissolution vessel.
-
Perform this step slowly to minimize the generation of airborne dust.
-
Close the stock container immediately after use.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed this compound.
-
Gently swirl or stir the mixture until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
-
Post-Handling:
-
Clean the balance and surrounding area with a damp cloth to remove any residual powder.
-
Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Pathway:
Caption: Disposal pathway for this compound and associated waste.
Disposal Protocol:
-
Solid Waste:
-
Collect all unused this compound powder, contaminated weigh boats, and disposable labware in a clearly labeled, sealed container for solid chemical waste.
-
The label should include "Hazardous Waste," the chemical name, and the primary hazard (e.g., "Ecotoxic").
-
-
Liquid Waste:
-
Collect all solutions containing CI 972 in a designated, leak-proof container for hazardous liquid waste.
-
The container must be compatible with the solvent used.
-
Label the container with "Hazardous Waste," the chemical name, the solvent, and the approximate concentration.
-
-
Contaminated PPE:
-
Non-reusable contaminated PPE, such as gloves and wipes, should be placed in the solid chemical waste container.
-
-
Empty Containers:
-
The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, deface the label and dispose of the empty container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Collect the absorbed material and place it in a sealed container for hazardous solid waste.
-
Clean the spill area with soap and water.
-
Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional and local regulations for chemical handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
